Fmoc-DON-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-6-diazo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxohexanoate |
InChI |
InChI=1S/C24H25N3O5/c1-15(2)32-23(29)22(12-11-16(28)13-26-25)27-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,13,15,21-22H,11-12,14H2,1-2H3,(H,27,30)/t22-/m0/s1 |
InChI Key |
FJSMBRMYNWDRCK-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Fmoc-DON-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the putative chemical entity Fmoc-DON-Boc, a derivative of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). While direct literature on a compound explicitly named "this compound" is sparse, this document constructs a scientifically plausible structure based on established principles of peptide chemistry and pro-drug design. We will delve into the constituent components—the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the core active molecule DON, and a C-terminal tert-butyloxycarbonyl (Boc) protecting group. This guide will cover the hypothesized structure, the rationale for its design, generalizable experimental protocols for its synthesis and use, and its potential applications in cancer research and drug development, all grounded in the extensive literature available for its individual components.
Introduction to DON and the Rationale for Chemical Modification
6-diazo-5-oxo-L-norleucine (DON) is a naturally derived glutamine antagonist that has demonstrated significant anti-tumor activity in both preclinical and early clinical studies.[1][2][3] Its mechanism of action involves the irreversible inhibition of enzymes that utilize glutamine, a critical nutrient for rapidly proliferating cancer cells.[1][2] Glutamine serves as a key carbon and nitrogen source for the synthesis of nucleotides, amino acids, and lipids, making its metabolism a prime target in oncology.
Despite its efficacy, the clinical development of DON has been hampered by dose-limiting gastrointestinal toxicities. This has spurred efforts to develop pro-drug strategies that can selectively deliver DON to tumor tissues while minimizing systemic exposure. The use of protecting groups like Fmoc and Boc is a cornerstone of such strategies, allowing for the temporary masking of reactive functional groups to facilitate multi-step syntheses of complex molecules or to create derivatives with altered pharmacokinetic properties.
Hypothesized Structure of this compound
Based on the principles of solid-phase peptide synthesis (SPPS) and chemical probe design, "this compound" most plausibly refers to Nα-Fmoc-6-diazo-5-oxo-L-norleucine tert-butyl ester . In this structure:
-
The Fmoc group protects the α-amino group of DON. This is a standard practice in SPPS to prevent self-polymerization and to control the sequence of amino acid addition. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine.
-
DON forms the core of the molecule, retaining its diazo-oxo functionality responsible for its glutamine antagonism.
-
The Boc group is present as a tert-butyl ester, protecting the C-terminal carboxylic acid. The Boc group is acid-labile and can be removed with strong acids like trifluoroacetic acid (TFA).
This orthogonal protection scheme, where one group is removed by a base and the other by an acid, provides the chemical versatility required for complex synthetic routes.
Caption: Hypothesized structure of this compound.
Physicochemical and Spectroscopic Data (Representative)
Specific experimental data for this compound is not available. However, we can predict the expected analytical data based on its constituent parts.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₆H₂₇N₃O₅ |
| Molecular Weight | 461.51 g/mol |
| Appearance | Expected to be a yellowish solid, as DON itself is a yellowish powder. |
| Solubility | Likely soluble in organic solvents such as DMF, DCM, and methanol. |
| ¹H NMR | Expect characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the Boc group (singlet ~1.4 ppm for 9 protons), and the DON backbone (α-proton, β, and γ methylene protons). |
| ¹³C NMR | Expect signals corresponding to the carbonyls of the ester and ketone, the diazo carbon, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the DON backbone and Boc group. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 462.2. |
| HPLC | The compound would be amenable to reverse-phase HPLC analysis for purity assessment, likely using a C18 column with a water/acetonitrile gradient containing an acid modifier like TFA. Chiral HPLC could be used to confirm enantiomeric purity. |
Experimental Protocols
The following are generalized protocols that could be adapted for the synthesis and use of this compound.
Synthesis of this compound (Conceptual Workflow)
The synthesis would likely proceed in two main steps: protection of the C-terminus of DON followed by protection of the N-terminus.
Caption: Conceptual synthesis workflow for this compound.
Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
This compound could be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.
Objective: To couple this compound to a resin-bound peptide chain.
Materials:
-
Rink amide resin pre-loaded with the C-terminal amino acid of the target peptide.
-
This compound.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.
-
Coupling: a. Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution to activate the carboxylic acid. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling cycle for subsequent amino acids in the sequence.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-DON-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-DON-Boc, a key intermediate in the development of targeted cancer therapeutics. This compound is the common name for Fmoc-protected 6-Diazo-5-oxo-L-norleucine tert-butyl ester, a derivative of the potent glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON). The strategic incorporation of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine and the Boc (tert-butyloxycarbonyl) protecting group on the carboxylic acid enables its use in solid-phase peptide synthesis (SPPS) for the creation of complex prodrugs.
Core Concepts and Synthesis Strategy
The synthesis of this compound initiates from L-pyroglutamic acid, which is first converted to its tert-butyl ester. The subsequent steps involve the protection of the amine with an Fmoc group, followed by the crucial introduction of the diazo group to form the final product. This multi-step synthesis requires careful control of reaction conditions to achieve a satisfactory yield and purity.
Table 1: Summary of Key Synthesis Step and Yield
| Step | Product | Yield (%) |
| Formation of the diazoketone from the Fmoc-protected pyroglutamate ester | tert-Butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-diazo-5-oxohexanoate | 67%[1] |
Experimental Protocols
The following protocols are adapted from established literature for the synthesis of similar compounds and provide a detailed methodology for the preparation of this compound.
I. Synthesis of tert-Butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-diazo-5-oxohexanoate (this compound)
This procedure outlines the final step in the synthesis of this compound, starting from the Fmoc-protected pyroglutamate tert-butyl ester.
Materials:
-
tert-Butyl (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylate
-
Diazo(trimethylsilyl)methyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of the starting material, tert-Butyl (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylate, in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of diazo(trimethylsilyl)methyllithium in THF to the reaction mixture.
-
Stir the reaction mixture at -78 °C for a designated period, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
II. Purification of this compound
The purification of the crude this compound is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the Fmoc group provides a strong UV chromophore, facilitating detection during purification.
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a UV detector
-
C18 silica column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the sample to remove any particulate matter.
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized based on the specific HPLC system and column.
-
Monitor the elution profile at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 280 nm).
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain the purified this compound as a solid.
Visualizing the Synthesis and Purification Workflow
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide to the Chemical Properties and Handling of Nα-Fmoc-6-Diazo-5-oxo-L-norleucine-O-t-butyl ester (Fmoc-DON-Boc)
Disclaimer: The compound "Fmoc-DON-Boc" is not a widely documented or commercially available chemical. This guide presents information on a hypothetical molecule, presumed to be 6-diazo-5-oxo-L-norleucine (DON) protected on its α-amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and on its C-terminal carboxyl group with a tert-butyloxycarbonyl (Boc) group in the form of a tert-butyl ester (OtBu). The properties, protocols, and pathways described herein are inferred from the established chemical principles of its constituent parts.
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist originally isolated from Streptomyces.[1] It functions as a mechanism-based irreversible inhibitor of a broad range of glutamine-utilizing enzymes by covalently alkylating their active sites.[2] This activity disrupts critical metabolic pathways, including the synthesis of purines, pyrimidines, and hexosamines, giving DON potent antineoplastic properties.[2][3][4]
In chemical synthesis, particularly in the context of developing targeted pro-drugs or biological probes, the selective protection and deprotection of reactive functional groups are paramount. The hypothetical molecule, Nα-Fmoc-DON-O-t-butyl ester (hereafter referred to as this compound), represents a dually protected form of DON designed for use in complex synthetic strategies. It employs two of the most common and robust protecting groups in peptide chemistry: the base-labile Fmoc group and the acid-labile Boc (tert-butyl ester) group. This orthogonal protection scheme allows for the selective removal of one group in the presence of the other, enabling precise, stepwise chemical modifications.
This guide provides a detailed overview of the inferred chemical properties of this compound, representative experimental protocols for its synthesis and analysis, and its biological context for researchers in medicinal chemistry, chemical biology, and drug development.
Physicochemical Properties
The properties of this compound are derived from its three main components: the DON core, the bulky, nonpolar Fmoc group, and the nonpolar tert-butyl ester. The presence of these large, hydrophobic protecting groups is expected to significantly decrease its solubility in aqueous solutions compared to the parent DON molecule and increase its solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).
Table 1: Predicted Physicochemical Properties of this compound and its Precursors
| Property | 6-Diazo-5-oxo-L-norleucine (DON) | Nα-Fmoc-DON | Nα-Fmoc-DON-OtBu (this compound) |
| Molecular Formula | C₆H₉N₃O₃ | C₂₁H₁₉N₃O₅ | C₂₅H₂₇N₃O₅ |
| Molecular Weight | 171.15 g/mol | 393.40 g/mol | 449.50 g/mol |
| Appearance | Yellowish powder or crystalline needles | Expected to be a white to pale yellow solid | Expected to be a white to pale yellow solid |
| Solubility | Water-soluble; soluble in aqueous methanol/ethanol | Poorly soluble in water; soluble in DMF, DCM, THF | Poorly soluble in water; soluble in DMF, DCM, THF |
| Stability | Stable under physiological conditions; light-sensitive diazo group | Fmoc group is stable to acid, labile to base. Diazo group remains sensitive. | Boc (tBu ester) is stable to base, labile to strong acid. Diazo group remains sensitive. |
| UV Absorption (λmax) | ~244 nm and 274 nm (in phosphate buffer) | Expected ~265 nm, ~290 nm, ~301 nm (from Fmoc group) and ~274 nm (from DON core) | Expected ~265 nm, ~290 nm, ~301 nm (from Fmoc group) and ~274 nm (from DON core) |
Synthesis, Purification, and Characterization
The synthesis of this compound would proceed in a multi-step fashion, involving the protection of the α-amine of DON with an Fmoc group, followed by the esterification of the carboxylic acid with a tert-butyl group.
Experimental Protocols
Protocol 3.1.1: Nα-Fmoc Protection of 6-Diazo-5-oxo-L-norleucine
This protocol is adapted from standard procedures for the Fmoc protection of amino acids.
-
Dissolution: Dissolve 6-diazo-5-oxo-L-norleucine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool the mixture to 0°C in an ice bath.
-
Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise to the stirring DON solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The Fmoc-DON product should precipitate out of the solution.
-
Extraction: Extract the product into ethyl acetate or DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Nα-Fmoc-DON.
Protocol 3.1.2: C-terminal tert-butyl (Boc) Esterification of Nα-Fmoc-DON
This protocol is a standard method for forming tert-butyl esters.
-
Dissolution: Dissolve the crude Nα-Fmoc-DON (1.0 eq) in anhydrous DCM in a pressure-rated vessel.
-
Acid Catalyst: Add a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Addition of Isobutylene: Cool the vessel to -78°C and condense isobutylene gas (excess, ~10 eq) into the solution.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The reaction must be kept under pressure to maintain the isobutylene in a liquid state.
-
Quenching: Cool the vessel to 0°C before carefully venting. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude this compound product using column chromatography on silica gel.
Protocol 3.1.3: Purification by High-Performance Liquid Chromatography (HPLC)
This is a representative protocol for the analytical or preparative purification of protected amino acids.
-
System: A reversed-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Detection: UV detection at 220 nm, 265 nm, and 301 nm.
-
Procedure: Dissolve the crude product in a minimal amount of DMF or mobile phase. Inject the solution onto the equilibrated C18 column. Collect fractions corresponding to the major product peak and confirm the identity by mass spectrometry. Lyophilize the pure fractions to obtain the final product.
Protocol 3.1.4: Characterization by Mass Spectrometry and NMR
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₂₅H₂₇N₃O₅ is m/z 450.5.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the Fmoc group (δ 7.2-7.9 ppm), the aliphatic protons of the DON backbone, and a singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm).
-
¹³C NMR: Expect distinct signals for the carbonyls of the ester, ketone, and carbamate groups, as well as signals corresponding to the aromatic Fmoc carbons and aliphatic carbons of the DON and Boc groups.
-
Chemical Reactivity and Orthogonal Deprotection
The synthetic utility of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is base-labile, while the Boc (tert-butyl ester) group is acid-labile. This allows for the selective deprotection of either the N-terminus or the C-terminus.
-
Fmoc Group Removal: The Fmoc group is readily cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF at room temperature. This reaction proceeds via a β-elimination mechanism, liberating the free α-amine.
-
Boc (tert-butyl ester) Group Removal: The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is cleaved under strong anhydrous acidic conditions, such as with neat TFA or a solution of HCl in an organic solvent. This reaction generates the free carboxylic acid.
This orthogonality is critical for applications like attaching DON to a larger molecule via its C-terminus while keeping the N-terminus protected, or vice-versa.
References
- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-diazo-5-oxo-L-norleucine | C6H9N3O3 | CID 9087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Fmoc-DON-Boc Linker: A Technical Guide to its Mechanism of Action in Solid-Phase Peptide Synthesis
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of the Fmoc-DON-Boc linker in Solid-Phase Peptide Synthesis (SPPS) is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the linker's chemistry, its application in SPPS, and detailed protocols for its use, offering a valuable resource for the synthesis of complex peptides and bioconjugates.
The this compound linker represents a sophisticated tool in the field of peptide chemistry, employing a "safety-catch" strategy that offers enhanced control over the peptide synthesis and cleavage process. The core of this linker is δ-amino-dioxovaleric acid (DON), a derivative of 5-aminolevulinic acid. This guide elucidates the orthogonal protection scheme inherent in the this compound structure and the specific conditions required for its successful application.
Core Mechanism: An Orthogonal Safety-Catch Approach
The this compound linker system is built upon the principles of orthogonal protecting groups, a cornerstone of modern SPPS.[1][] In this system:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group serves as the temporary protecting group for the N-terminus of the growing peptide chain. It is selectively removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).[3][4] This allows for the stepwise addition of amino acids to build the desired peptide sequence.
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the δ-amino group of the DON linker itself.[] The Boc group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the linker throughout the peptide chain elongation process. This orthogonality is crucial for the successful synthesis of the target peptide.
The "safety-catch" nature of the DON linker lies in its inherent stability during the entire peptide assembly process. The linker remains inert to the repeated cycles of Fmoc deprotection and amino acid coupling. Only after the desired peptide has been fully synthesized is the linker "activated" for cleavage through a specific chemical transformation. While the precise activation mechanism for a DON-based linker can vary, it typically involves a chemical modification that renders the linker susceptible to cleavage under conditions that were previously benign.
Experimental Protocols
Detailed methodologies are critical for the successful implementation of the this compound linker in SPPS. The following protocols provide a general framework for its use.
Table 1: General Protocol for SPPS using this compound Linker
| Step | Procedure | Reagents and Conditions | Purpose |
| 1. Resin Preparation | Swell the solid support resin in a suitable solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | To allow reagents to access the reactive sites on the resin. |
| 2. Linker Attachment | Couple the Fmoc-DON(Boc)-OH linker to the resin. | Coupling agents (e.g., HBTU, HATU), Base (e.g., DIEA) in DMF | To immobilize the linker onto the solid support. |
| 3. Fmoc Deprotection | Remove the Fmoc group from the linker. | 20% Piperidine in DMF | To expose the amine for the first amino acid coupling. |
| 4. Peptide Elongation | Sequentially couple Fmoc-protected amino acids. | Fmoc-amino acid, Coupling agents, Base in DMF | To build the desired peptide sequence. |
| (Repeat Fmoc deprotection and coupling for each amino acid) | |||
| 5. Linker Activation | Chemically modify the DON linker to make it labile. | Specific activating agent (e.g., oxidizing or reducing agent) | To prepare the linker for cleavage. |
| 6. Peptide Cleavage | Cleave the synthesized peptide from the resin. | Cleavage cocktail (e.g., TFA with scavengers) | To release the final peptide product. |
| 7. Product Isolation | Precipitate and purify the cleaved peptide. | Cold diethyl ether, HPLC | To obtain the pure peptide. |
Note: Specific conditions for linker activation and cleavage are dependent on the exact chemistry of the DON linker derivative and should be determined from relevant literature for the specific linker being used.
Signaling Pathways and Workflows
The logical progression of the this compound SPPS workflow can be visualized as a clear and sequential process.
References
Solubility and stability of Fmoc-DON-Boc
An In-Depth Technical Guide on the Solubility and Stability of Fmoc-DON-Boc
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The effective use of protected amino acids in peptide synthesis and other areas of drug development is critically dependent on a thorough understanding of their solubility and stability. This guide focuses on this compound, a derivative of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON)[1][2][3]. The dual protection with Fmoc and Boc groups suggests a strategy for orthogonal synthesis, where each group can be selectively removed without affecting the other[4]. This document aims to provide a detailed technical resource on the expected solubility and stability characteristics of this compound, along with relevant experimental protocols and logical workflows.
Chemical Properties Overview
-
Fmoc Group: An N-terminal protecting group that is stable under acidic conditions but is readily cleaved by bases, such as piperidine. This property is fundamental to its use in solid-phase peptide synthesis (SPPS).
-
Boc Group: A protecting group, typically for side chains or other functional groups, that is stable to basic conditions but is cleaved by strong acids like trifluoroacetic acid (TFA).
-
6-Diazo-5-oxo-L-norleucine (DON): A non-proteinogenic amino acid known to be a water-soluble, yellowish powder. Its use in prodrugs suggests that modifications are often made to enhance its stability and solubility for therapeutic applications.
Solubility Profile
The solubility of a protected amino acid is a critical factor in its handling, purification, and reaction kinetics. While specific data for this compound is unavailable, a general solubility profile can be inferred from studies on other Fmoc-protected amino acids.
General Solubility of Fmoc-Amino Acids: Fmoc-protected amino acids are generally characterized by their hydrophobicity, making them poorly soluble in aqueous solutions but readily soluble in a range of polar aprotic organic solvents. The choice of solvent can significantly impact the efficiency of coupling reactions in peptide synthesis.
Data Presentation: Solubility of Representative Fmoc-Amino Acids
The following table summarizes the solubility of various Fmoc-amino acids in common organic solvents. This data serves as a valuable reference for selecting appropriate solvent systems for this compound.
| Fmoc-Amino Acid | Solvent | Solubility (Molarity) | Reference |
| Most Fmoc-AAs | PolarClean | > 0.4 M | |
| Fmoc-Ala-OH | PolarClean | > 0.9 M | |
| Fmoc-Gly-OH | PolarClean | > 0.9 M | |
| Fmoc-Leu-OH | PolarClean | > 0.9 M | |
| Fmoc-Pro-OH | PolarClean | > 0.9 M | |
| Fmoc-Val-OH | PolarClean | > 0.9 M | |
| General Fmoc-AAs | DMF, NMP, DMAc, DCM | Generally good solubility | |
| Hydrophobic Peptides | DMSO, DMF, Acetonitrile | Recommended for dissolution |
Note: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), DCM (Dichloromethane), DMSO (Dimethyl sulfoxide).
Stability Profile
The stability of the Fmoc and Boc protecting groups is the cornerstone of their utility in orthogonal chemical synthesis. Understanding their lability under different conditions is crucial for preventing premature deprotection and unwanted side reactions.
Data Presentation: Stability of Fmoc and Boc Protecting Groups
| Protecting Group | Stable Conditions | Labile Conditions | Cleavage Mechanism | Reference |
| Fmoc | Acidic conditions (e.g., TFA), mild hydrolysis. | Basic conditions, particularly secondary amines (e.g., 20% piperidine in DMF). | β-elimination reaction initiated by deprotonation of the fluorenyl ring system. | |
| Boc | Basic conditions (e.g., piperidine), most nucleophiles. | Strong acidic conditions (e.g., TFA in DCM). | Acid-catalyzed hydrolysis leading to the formation of a stable tert-butyl cation. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of a protected amino acid like this compound in a given solvent.
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized this compound powder into a clear vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL of DMF) to the vial.
-
Dissolution: Vortex or sonicate the mixture for a set period (e.g., 2-5 minutes) to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a dark background for any undissolved particulate matter. If the solid is fully dissolved, the compound is soluble at that concentration.
-
Incremental Addition: If the solid is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, repeating the dissolution and inspection steps until the solid is fully dissolved. Record the total volume of solvent used.
-
Calculation: Calculate the solubility in terms of molarity (mol/L) or mg/mL.
-
Turbidity Assay (Optional): For a more quantitative measure, a turbidity solubility assay can be performed using a plate reader to measure the scattering of light by undissolved particles.
Protocol for Assessing Stability
This protocol provides a framework for evaluating the stability of this compound under specific conditions (e.g., different pH values or in the presence of various reagents).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMF).
-
Incubation: Aliquot the stock solution into separate vials and add the test solutions (e.g., buffers of varying pH, acidic or basic reagents). Incubate the samples at a controlled temperature for specific time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: At each time point, quench the reaction by neutralizing the solution or by rapid dilution with a suitable solvent.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used.
-
Data Interpretation: Monitor the disappearance of the parent this compound peak and the appearance of degradation products over time. The stability can be quantified by calculating the percentage of the parent compound remaining at each time point.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of this compound.
Orthogonal Deprotection Strategy
Caption: A diagram showing the selective removal of Fmoc and Boc groups from this compound.
Conclusion
While direct experimental data for this compound is currently lacking, a robust understanding of its likely solubility and stability can be achieved by examining the well-documented properties of the Fmoc and Boc protecting groups and related Fmoc-amino acids. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and demonstrate the classic orthogonal stability profile where the Fmoc group is base-labile and the Boc group is acid-labile. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to empirically determine the specific characteristics of this compound and to handle it effectively in their research and development endeavors.
References
The Cornerstone of Modern Peptide Drug Discovery: An In-depth Technical Guide to Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptides have emerged as a highly promising class of therapeutics, offering high specificity and potency with often fewer side effects than small molecule drugs. The synthesis of these complex biomolecules with high purity and yield is paramount. Central to this endeavor is the use of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides a comprehensive overview of the applications of Fmoc chemistry in drug discovery, from the fundamental principles of SPPS to its role in the development of cutting-edge therapeutics. This document delves into detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.
The Fmoc protecting group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis. Its key advantage lies in its base lability, allowing for its removal under mild basic conditions, typically with piperidine, while being stable to acidic conditions. This orthogonality permits the use of acid-labile protecting groups for the amino acid side chains, enabling a selective and efficient stepwise elongation of the peptide chain on a solid support. This mild deprotection strategy is crucial for preserving the integrity of sensitive peptide sequences and modifications, making Fmoc-SPPS the method of choice for synthesizing a wide array of therapeutic peptides.
Core Applications in Drug Discovery
The versatility of Fmoc-protected amino acids has made them indispensable in numerous areas of drug discovery and development.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the cornerstone of synthetic peptide chemistry. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin. This method allows for easy purification by simple filtration and washing after each coupling and deprotection step, and it is amenable to automation. The mild conditions of Fmoc chemistry are compatible with a wide range of amino acids, including unnatural and post-translationally modified ones, which are often incorporated to enhance the therapeutic properties of peptides.
Peptide Drug Development
Fmoc chemistry is instrumental in the synthesis of a growing number of approved peptide drugs and clinical candidates. These therapeutics are used in various indications, including metabolic diseases, oncology, and infectious diseases. A prominent example is the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as exenatide and liraglutide, which are used in the treatment of type 2 diabetes. The precise control over the peptide sequence afforded by Fmoc-SPPS is critical for achieving the desired biological activity and minimizing impurities.
Peptidomimetics and Peptide-Drug Conjugates (PDCs)
To overcome the limitations of natural peptides, such as poor stability and bioavailability, researchers often design peptidomimetics. Fmoc-protected building blocks, including non-proteinogenic amino acids and other scaffolds, are readily incorporated into peptide chains using SPPS to create these modified structures. Furthermore, Fmoc chemistry facilitates the synthesis of PDCs, where a cytotoxic drug is attached to a tumor-targeting peptide. This approach allows for the targeted delivery of chemotherapy agents, increasing their efficacy and reducing systemic toxicity.
High-Throughput Screening and Peptide Libraries
The generation of peptide libraries is a powerful tool for drug discovery, enabling the screening of millions of different peptides for their ability to bind to a specific target. Fmoc-SPPS, particularly when automated, is well-suited for the parallel synthesis of large numbers of peptides, facilitating the rapid identification of lead compounds.
Quantitative Data in Peptide Synthesis
The efficiency of peptide synthesis is a critical factor in drug development. The following tables provide a summary of quantitative data related to the use of Fmoc-protected amino acids in SPPS.
Table 1: Comparative Yield and Purity of a Model Peptide with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) | Overall Yield (%) |
| HBTU | HOBt | DIPEA | DMF | 30 | 85 | 75 |
| HATU | HOAt | DIPEA | DMF | 15 | 92 | 85 |
| HCTU | - | DIPEA | DMF | 20 | 90 | 82 |
| PyBOP | HOBt | DIPEA | DMF | 45 | 88 | 78 |
| DIC | Oxyma | - | DMF | 60 | 82 | 70 |
Data synthesized from multiple sources for a model 10-mer peptide to provide a comparative overview. Actual results may vary based on the specific peptide sequence and reaction conditions.[1][2]
Table 2: Biological Activity of Peptide Drugs Synthesized via Fmoc-SPPS
| Peptide Drug/Analogue | Therapeutic Area | Target | Biological Activity (IC50/EC50) |
| GLP-1 Receptor Agonists | |||
| Native GLP-1 | Type 2 Diabetes | GLP-1R | 16.2 pM (EC50)[3] |
| Semaglutide Analogue | Type 2 Diabetes | GLP-1R | 4-6 pM (EC50)[3] |
| Liraglutide | Type 2 Diabetes | GLP-1R | 1.2 pM (EC50)[4] |
| Anticancer Peptides | |||
| LTX-315 | Oncology | Cell Membrane/Mitochondria | ~5 µM (IC50 on various cancer cell lines) |
| HPRP-A1-TAT | Oncology | Cell Membrane | < 10 µM (IC50 on melanoma, gastric, liver, and cervical cancer cells) |
| Ra-V | Oncology | Mitochondria | Induces apoptosis in breast cancer cells |
| RA-XII | Oncology | AMPK/mTOR, PI3K/AKT/NF-kB | 5 µM (IC50 on colorectal tumor cells) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a Model 10-mer Peptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Arg-NH2)
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (e.g., using HBTU/HOBt):
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in 3 mL of DMF.
-
Add DIPEA (8 equivalents) to the mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the last amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: Synthesis of a Peptide-Drug Conjugate (PDC) - Doxorubicin Conjugated to a TAT Peptide
Materials:
-
TAT peptide (e.g., H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH) synthesized via Fmoc-SPPS.
-
Doxorubicin hydrochloride
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 column
Procedure:
-
Activation of Doxorubicin:
-
Dissolve Doxorubicin hydrochloride (1.2 equivalents) and DSC (1.5 equivalents) in anhydrous DMSO.
-
Add TEA (3 equivalents) to the solution and stir at room temperature for 4 hours in the dark to form Doxorubicin-NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the purified TAT peptide in DMSO.
-
Add the Doxorubicin-NHS ester solution to the peptide solution.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
-
Purification of the PDC:
-
Purify the reaction mixture using a Sephadex G-25 column to remove unreacted doxorubicin and other small molecules.
-
Further purify the PDC by RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the Doxorubicin-TAT conjugate by mass spectrometry and HPLC.
-
Visualizing Complex Processes
Diagrams are powerful tools for understanding complex signaling pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Signaling Pathway Diagrams
References
Fmoc-DON-Boc safety and handling guidelines
An In-depth Technical Guide to the Safety and Handling of Fmoc-DON-Boc
For Researchers, Scientists, and Drug Development Professionals
This compound should be treated as a hazardous substance. The primary concerns stem from the toxicity of the deoxynivalenol (DON) core, a known mycotoxin that can cause acute and chronic health effects.[1][2] The Fmoc and Boc protecting groups, while generally less toxic, are associated with potential irritation.
Assumed Hazard Classification:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin, based on the toxicity of DON.[2]
-
Skin Irritation/Sensitization: Fmoc-protected amino acids can cause skin irritation. May cause an allergic skin reaction.
-
Serious Eye Irritation: Likely to cause serious eye irritation based on data for similar compounds.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
Personal Protective Equipment (PPE)
Due to the compound's potential toxicity, a stringent PPE protocol is mandatory.
| PPE Category | Specification | Citation(s) |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling. | |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required. A face shield may be necessary when there is a risk of splashing. | |
| Skin and Body | A laboratory coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary to prevent skin exposure. | |
| Respiratory | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If aerosols may be generated, a NIOSH-approved respirator is recommended. |
Engineering Controls
| Control Measure | Description | Citation(s) |
| Ventilation | Work must be performed in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to dust and vapors. | |
| Containment | Use process enclosures or other engineering controls to contain the material, especially during weighing and transfer operations. | |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the work area. |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol | Citation(s) |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols and Handling
General Handling and Storage
Handling:
-
Avoid all direct contact with the compound.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Keep the compound away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage is often refrigerated (2-8°C) or frozen (-20°C) for long-term stability, similar to other Fmoc-protected amino acids.
Spill and Leak Procedure
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for chemical waste. Avoid generating dust.
-
Decontaminate: For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a chemical waste container.
-
Clean: Wash the spill site thoroughly with an appropriate solvent followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not allow the product to enter drains.
Workflow and Pathway Diagrams
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
Chemical Deprotection Pathways and Associated Hazards
Caption: Signaling the hazards associated with deprotection reagents.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 6-Diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of the glutamine antagonist analog, 6-diazo-5-oxo-L-norleucine (DON), into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The following sections detail the necessary reagents, equipment, and a step-by-step methodology for the synthesis, cleavage, and purification of DON-containing peptides.
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has shown significant anti-tumor activity.[1] Its incorporation into peptides can offer targeted delivery and enhanced therapeutic potential. The synthesis of DON-containing peptides is achievable through Fmoc-SPPS, a robust and widely used method for peptide synthesis.[2] This protocol is based on the use of a pre-synthesized Fmoc-DON-Boc amino acid derivative, which allows for its direct incorporation into the growing peptide chain. The diazo functional group has been shown to be stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (trifluoroacetic acid), making it compatible with standard Fmoc-SPPS workflows.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis.
| Category | Item | Supplier Examples | Notes |
| Resins | Rink Amide MBHA resin, Wang resin | Sigma-Aldrich, Novabiochem | Choice of resin depends on the desired C-terminal functionality (amide or carboxylic acid). |
| Amino Acids | Fmoc-protected amino acids | Sigma-Aldrich, LifeTein, BOC Sciences | High purity (>99%) is recommended for optimal synthesis results.[3] |
| This compound | MedChemExpress | The key building block for incorporating DON. | |
| Solvents | N,N-Dimethylformamide (DMF) | Fisher Scientific, Sigma-Aldrich | Peptide synthesis grade, low water content. |
| Dichloromethane (DCM) | Fisher Scientific, Sigma-Aldrich | Peptide synthesis grade. | |
| Piperidine | Sigma-Aldrich | For Fmoc deprotection. | |
| Diethyl ether (cold) | Fisher Scientific | For peptide precipitation. | |
| Coupling Reagents | HBTU, HATU, HOBt | Sigma-Aldrich, ChemPep | Common activators for peptide bond formation. |
| N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich | Base for coupling reactions. | |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Sigma-Aldrich | For cleavage from the resin and side-chain deprotection. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger to prevent side reactions. | |
| Water (deionized) | - | Scavenger. | |
| Purification | Acetonitrile (ACN) | Fisher Scientific | HPLC grade. |
| Water (deionized) | - | HPLC grade. | |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | HPLC grade. |
Experimental Protocols
The synthesis of a DON-containing peptide via Fmoc-SPPS can be broken down into four main stages: resin preparation, peptide chain elongation (including the coupling of this compound), cleavage and deprotection, and finally, purification and analysis.
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal group of the peptide (e.g., Rink Amide for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes to 1 hour. After swelling, drain the DMF.
Peptide Chain Elongation
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
This protocol describes the coupling of a standard Fmoc-amino acid. The same procedure is to be followed for the coupling of this compound.
-
Activation : In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activating base (e.g., DIEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling : Add the activated amino acid solution to the deprotected resin.
-
Reaction : Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test to check for the presence of free amines.
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.
Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation : After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A standard and effective cocktail for preserving the diazo group is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation : Collect the precipitated peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.
-
Drying : Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolution : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.
-
Purification : Purify the peptide using a preparative RP-HPLC system with a C18 column. A typical gradient of acetonitrile in water (both containing 0.1% TFA) is used for elution.
-
Fraction Collection : Collect fractions corresponding to the desired peptide peak.
-
Analysis : Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization : Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Quantitative Data Summary
The following table provides typical quantitative parameters for a standard Fmoc-SPPS protocol. Actual values may need to be optimized based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies depending on the resin type. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin loading capacity. |
| Base (DIEA) Excess | 6 - 10 equivalents | Relative to the resin loading capacity. |
| Deprotection Solution | 20% Piperidine in DMF | A standard concentration for Fmoc removal. |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | A common cocktail for cleavage and deprotection. |
| Crude Peptide Purity | 50 - 90% | Highly sequence-dependent. |
| Final Peptide Purity | > 95% | Achievable with RP-HPLC purification. |
Visualizations
Fmoc-SPPS Workflow for DON-Containing Peptides
Caption: General workflow for the solid-phase synthesis of a DON-containing peptide using Fmoc chemistry.
Logical Relationship of Synthesis Stages
Caption: The four main stages of Fmoc-SPPS for synthesizing DON-containing peptides.
References
Coupling Methods for Fmoc-DON-Boc in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic amino acid analogue of glutamine that has garnered significant interest in drug development due to its potent inhibitory activity against a range of glutamine-utilizing enzymes. The incorporation of DON into peptides is a promising strategy for enhancing its target specificity and therapeutic index. This document provides detailed application notes and protocols for the coupling of N-α-Fmoc- and side-chain Boc-protected DON (Fmoc-DON-Boc) in Solid-Phase Peptide Synthesis (SPPS). The focus is on providing practical guidance for researchers to successfully incorporate this unique amino acid into their peptide sequences.
Core Principles and Considerations
The successful incorporation of this compound into a growing peptide chain via SPPS hinges on the selection of an appropriate coupling method that ensures high efficiency while preserving the integrity of the chemically sensitive diazo-oxo functional group. The primary challenge lies in the potential for side reactions under standard SPPS conditions. Therefore, careful optimization of coupling reagents, reaction times, and conditions is crucial.
Recommended Coupling Reagents and Methods
Table 1: Recommended Coupling Reagents for this compound in SPPS
| Coupling Reagent | Abbreviation | Class | Recommended Base | Key Considerations |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | N,N-Diisopropylethylamine (DIEA) | A widely used and effective coupling reagent. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | N,N-Diisopropylethylamine (DIEA) | Generally more reactive than HBTU and can be advantageous for sterically hindered couplings. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | N,N-Diisopropylethylamine (DIEA) | Highly reactive but should be handled with care due to the formation of the carcinogenic byproduct HMPA. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | N,N-Diisopropylethylamine (DIEA) | A safer alternative to BOP with similar reactivity. |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Carbodiimide | - | A classical and cost-effective coupling method. Reaction times may be longer. |
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines the standard steps for elongating the peptide chain after the initial attachment of the first amino acid to the resin.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Protocol 2: Coupling of this compound using HBTU/HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HBTU or HATU (2.9 equivalents) to the amino acid solution.
-
Add DIEA (6 equivalents) to the solution.
-
Gently agitate the solution for 2-5 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activation solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring (Optional): Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 3: Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The Boc group on the DON side chain is acid-labile and will be removed during this step.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected or protected)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K):
-
TFA: 95%
-
TIS: 2.5%
-
Water: 2.5%
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and precipitate the peptide by adding it to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Potential Side Reactions and Mitigation Strategies
The diazo-oxo functionality of DON is susceptible to degradation under certain conditions. While generally stable to the basic conditions of Fmoc deprotection with piperidine, prolonged exposure or the use of stronger bases should be avoided.
Table 2: Potential Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| Degradation of Diazo Group | The diazo group can be sensitive to strong acids and certain nucleophiles. | Use standard TFA cleavage cocktails with scavengers like TIS. Avoid prolonged exposure to harsh conditions. |
| Incomplete Coupling | Steric hindrance from the Boc-protected side chain may lead to incomplete coupling. | Use highly reactive coupling reagents like HATU. Consider a double coupling strategy if necessary. |
| Racemization | Although less common with urethane-protected amino acids, racemization can occur with excessive activation times or strong bases. | Minimize pre-activation times. Use the recommended stoichiometry of reagents. |
Purification and Characterization
The crude peptide containing DON should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Workflow:
Caption: Standard workflow for the purification of synthetic peptides.
Characterization: The final purified peptide should be characterized by:
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
-
Analytical RP-HPLC: To determine the purity of the final product.
Conclusion
The incorporation of this compound into peptides using SPPS is a feasible but challenging endeavor that requires careful consideration of coupling conditions to ensure the stability of the diazo-oxo group. The use of modern, highly efficient coupling reagents such as HBTU and HATU is recommended. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize DON-containing peptides for their drug discovery and development efforts. Further optimization of these methods for specific peptide sequences will likely be necessary to achieve optimal results.
Application Notes and Protocols: Deprotection of Fmoc Group from Fmoc-DON-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant of cereal grains. Its toxic effects are primarily mediated through the inhibition of protein synthesis and activation of stress-signaling pathways. To facilitate the study of DON's mechanism of action and the development of potential therapeutic interventions, derivatization of the molecule is often necessary. The use of protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), allows for selective modification of DON's functional groups.
This document provides a detailed protocol for the deprotection of the Fmoc group from a hypothetical derivative, Fmoc-DON-Boc, to yield Boc-DON. The protocol is based on well-established principles of Fmoc deprotection chemistry, adapted for a potentially sensitive substrate like DON. Additionally, this note includes a summary of representative quantitative data and a diagram of the key signaling pathway affected by DON.
Data Presentation
Due to the lack of specific published data for the deprotection of this compound, the following table summarizes hypothetical, yet representative, quantitative data for the reaction under different conditions. This data is intended to serve as a guideline for optimization.
| Entry | Deprotection Reagent | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 20% Piperidine | DMF | 30 | 25 | 85 | 92 |
| 2 | 20% Piperidine | DMF | 60 | 25 | 92 | 95 |
| 3 | 10% DBU | DMF | 15 | 25 | 88 | 90 |
| 4 | 50% Morpholine | DMF | 120 | 25 | 75 | 88 |
DMF: N,N-Dimethylformamide DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocols
Protocol: Deprotection of Fmoc Group from this compound using Piperidine
This protocol describes a standard method for the removal of the Fmoc protecting group using a solution of piperidine in DMF.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DMF (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
If the substrate is sensitive to oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deprotection:
-
To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot (Boc-DON) indicates the reaction is proceeding. The reaction is typically complete within 30-60 minutes.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding an equal volume of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities and the dibenzofulvene-piperidine adduct.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Boc-DON.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the purified product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the deprotection of this compound.
Deoxynivalenol (DON) Signaling Pathway
Deoxynivalenol is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[1]
Caption: Simplified diagram of the DON-induced MAPK signaling pathway.
References
Application Notes and Protocols: Selective Cleavage of the Boc Group in the Presence of the Fmoc Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group while others remain protected is the cornerstone of multi-step synthesis. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely employed amine protecting groups, particularly in solid-phase peptide synthesis (SPPS). Their widespread use stems from their distinct and complementary chemical labilities, forming a powerful orthogonal protection strategy.[1][2] The Boc group is readily cleaved under acidic conditions, while the Fmoc group is labile to basic conditions.[2][] This orthogonality allows for the selective removal of the Boc group without affecting the Fmoc-protected amines, a critical step in the synthesis of complex peptides with specific side-chain modifications or branching.[4]
This document provides detailed application notes, experimental protocols, and quantitative data for the selective cleavage of the Boc protecting group in the presence of the Fmoc group, tailored for researchers, scientists, and professionals in drug development.
Principles of Orthogonal Protection: The Boc/Fmoc Strategy
The successful selective deprotection of the Boc group in the presence of the Fmoc group hinges on their fundamentally different cleavage mechanisms.
-
Boc Group (Acid-Labile): The tert-butyloxycarbonyl group is cleaved through an acid-catalyzed elimination mechanism. Protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA), leads to the formation of an unstable intermediate that readily fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.
-
Fmoc Group (Base-Labile): The 9-fluorenylmethyloxycarbonyl group is removed via a base-mediated β-elimination reaction. A weak base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring, initiating an elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.
The stability of the Fmoc group under the acidic conditions required for Boc removal is the key to this orthogonal strategy.
Data Presentation: Stability of Fmoc Group under Boc Deprotection Conditions
The following table summarizes the stability of the Fmoc group under various acidic conditions commonly used for the cleavage of the Boc group. This data is crucial for designing selective deprotection steps with minimal loss of the Fmoc protecting group.
| Reagent/Condition | Fmoc Group Stability | Remarks |
| Trifluoroacetic Acid (TFA) | ||
| 20-30% TFA in Dichloromethane (DCM) | >95% | Standard condition for on-resin Boc deprotection. The N-terminus must be protected (e.g., by Fmoc). |
| 50% TFA in DCM | High | Commonly used for Boc deprotection in solution phase. |
| Neat (100%) TFA | High | Very rapid Boc deprotection, but may increase the risk of side reactions. |
| Other Acidic Conditions | ||
| 1% TFA in DCM | High | Used for the removal of very acid-labile groups like Mtt, demonstrating the relative stability of Fmoc. |
| Acetic Acid (pH 4) | High | Trityl groups are labile under these conditions, while Fmoc is stable. |
| HBr/AcOH | Not Stable | These harsh acidic conditions can lead to cleavage of the Fmoc group. |
Experimental Protocols
Protocol 1: Selective Cleavage of the Boc Group in the Presence of an Fmoc Group
This protocol describes the removal of the N-α-Boc group from a peptide while leaving the N-ε-Fmoc group on a lysine side chain intact. The procedure can be adapted for solution-phase or solid-phase synthesis.
Materials:
-
Boc-protected peptide containing an Fmoc-protected residue
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Thioanisole) - optional, but recommended for peptides containing sensitive residues like Trp, Met, or Cys
-
Diisopropylethylamine (DIEA) or other non-nucleophilic base (for neutralization)
-
Diethyl ether (cold)
-
Round-bottom flask or solid-phase synthesis vessel
-
Magnetic stirrer
-
Nitrogen or Argon supply
Procedure (Solution Phase):
-
Dissolve the Boc- and Fmoc-protected peptide in anhydrous DCM (e.g., 10 mL per gram of peptide) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a pre-prepared solution of 25-50% TFA in DCM to the stirred peptide solution. For sensitive substrates, a lower concentration of TFA and careful monitoring are recommended.
-
If scavengers are required, they should be added to the TFA/DCM solution before its addition to the peptide. A common scavenger cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the deprotection by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is the amine-TFA salt. For subsequent steps requiring the free amine, dissolve the residue in DCM and neutralize with a slight excess of a non-nucleophilic base like DIEA.
-
The crude product can be purified by precipitation with cold diethyl ether, followed by filtration or centrifugation, and then washed with cold ether.
Procedure (Solid Phase):
-
Swell the resin-bound peptide in anhydrous DCM in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Add a solution of 20-30% TFA in DCM to the resin.
-
Agitate the resin at room temperature for 15-30 minutes. A second treatment may be necessary for complete deprotection.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin by washing with a 10% solution of DIEA in DCM (2-3 times).
-
Wash the resin again with DCM (3-5 times) and then with the solvent for the next coupling step (e.g., DMF).
Protocol 2: Standard Cleavage of the Fmoc Group
This protocol is provided to illustrate the orthogonal nature of the Fmoc group and is used when selective removal of the Fmoc group is desired, for instance, during the stepwise elongation of a peptide chain in SPPS.
Materials:
-
Fmoc-protected peptide (on or off resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Solid-phase synthesis vessel or round-bottom flask
-
Nitrogen or Argon supply
Procedure (Solid Phase):
-
Swell the resin-bound peptide in DMF.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the resin for an initial 3-5 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Mandatory Visualizations
Caption: Orthogonal cleavage of Boc and Fmoc protecting groups.
Caption: Experimental workflow for selective Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If monitoring indicates incomplete removal of the Boc group, the reaction time can be extended, or a second treatment with the TFA solution can be performed. For solid-phase synthesis, ensure adequate swelling of the resin to allow reagent access.
-
Side Reactions: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can cause side reactions, such as the alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys). The inclusion of scavengers like TIS, water, or thioanisole in the cleavage cocktail is highly recommended to trap these carbocations.
-
Fmoc Group Stability: While generally stable to TFA, prolonged exposure to highly concentrated acid at elevated temperatures may lead to some degradation of the Fmoc group. Therefore, it is advisable to perform the deprotection at 0 °C to room temperature and for the minimum time required for complete Boc removal.
-
Anhydrous Conditions: Water can compete with the substrate for the acid, potentially slowing down the deprotection. Using anhydrous solvents and reagents is recommended for optimal results.
-
Neutralization: After deprotection, the resulting amine will be in its protonated (salt) form. For subsequent reactions that require a nucleophilic amine, a neutralization step with a non-nucleophilic base like DIEA is necessary.
Conclusion
The selective cleavage of the Boc protecting group in the presence of the Fmoc group is a robust and indispensable strategy in modern organic and peptide chemistry. The orthogonality of these two protecting groups, based on their distinct lability to acid and base, provides chemists with the flexibility to synthesize highly complex molecules with precision and control. By adhering to the detailed protocols and considering the key factors outlined in these application notes, researchers can confidently and successfully implement this powerful synthetic tool in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Use of Fmoc-6-diazo-5-oxo-L-norleucine (DON) with Various Resin Linkers in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a non-canonical amino acid and a well-known glutamine antagonist with potential applications in cancer therapy. Its incorporation into peptides can offer unique biological activities. This document provides detailed application notes and protocols for the use of N-α-Fmoc-6-diazo-5-oxo-L-norleucine in solid-phase peptide synthesis (SPPS) with three common resin linkers: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC).
A critical consideration when working with DON is the acid sensitivity of its diazo functional group. Standard final cleavage conditions using high concentrations of trifluoroacetic acid (TFA) may lead to the degradation of this group. Therefore, the protocols provided herein emphasize milder cleavage strategies to preserve the integrity of the DON moiety.
Note on "Fmoc-DON-Boc": The user request specified "this compound". Following extensive literature review, a standard Boc-protected form of DON for use in Fmoc-SPPS has not been identified. DON does not possess a typical side-chain functional group that would be protected by a Boc group in this context. Therefore, these protocols are based on the use of N-α-Fmoc-6-diazo-5-oxo-L-norleucine . It is assumed that the "Boc" in the original query may have been a misnomer.
Data Presentation
Table 1: Resin Linker Characteristics and Recommended Cleavage Conditions for DON-Containing Peptides
| Resin Linker | C-Terminal Functionality | Linkage Type | Recommended Cleavage Condition for DON Peptides | Expected Purity (Illustrative) |
| Wang Resin | Carboxylic Acid | p-Alkoxybenzyl ester | 20% Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) | >85% |
| Rink Amide Resin | Amide | Acid-labile amide linker | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >90% |
| 2-Chlorotrityl chloride (2-CTC) Resin | Carboxylic Acid or Protected Peptide | Highly acid-labile ester | Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7) | >95% (for protected fragment) |
Table 2: Comparison of Coupling Methods for Fmoc-DON-OH
| Coupling Reagent Combination | Activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 2-5 minutes | 2-4 hours | Standard and generally effective for most amino acids. |
| HATU/DIPEA | 2-5 minutes | 1-2 hours | Recommended for sterically hindered couplings. |
| DIC/Oxyma | 5-10 minutes | 2-4 hours | Good for reducing racemization. |
Experimental Protocols
I. Resin Preparation and Swelling
-
Place the desired amount of resin (Wang, Rink Amide, or 2-CTC) in a reaction vessel.
-
Add a suitable solvent to swell the resin.
-
For Polystyrene-based resins (Wang, Rink Amide, 2-CTC): Use Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent.
II. Loading of the First Amino Acid (Fmoc-DON-OH)
A. Loading on Wang Resin
-
Dissolve Fmoc-DON-OH (2-4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® (2-4 equivalents) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the resin slurry.
-
Agitate the mixture for 2-4 hours at room temperature.
-
After the coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
B. Loading on Rink Amide Resin
Note: Rink Amide resin is typically purchased with the Fmoc group attached to the linker. This must be removed before coupling the first amino acid.
-
Treat the swollen resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Couple Fmoc-DON-OH using a standard coupling protocol (e.g., HBTU/DIPEA). Dissolve Fmoc-DON-OH (2-4 eq.), HBTU (2-4 eq.), and DIPEA (4-8 eq.) in DMF, add to the resin, and agitate for 2-4 hours.
-
Wash the resin as described in II.A.6.
C. Loading on 2-Chlorotrityl chloride (2-CTC) Resin
-
Dissolve Fmoc-DON-OH (1-1.5 equivalents relative to resin loading) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen 2-CTC resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin as described in II.A.6.
III. Peptide Chain Elongation (General Protocol)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (2-4 equivalents) with a suitable coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
IV. Cleavage and Deprotection
A. Cleavage from Wang Resin (Mild Conditions)
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 20% Hexafluoroisopropanol (HFIP) in DCM.
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
B. Cleavage from Rink Amide Resin (Mild Conditions)
-
Follow step IV.A.1.
-
Prepare a cleavage cocktail of 1-5% TFA in DCM. The exact concentration should be optimized to ensure cleavage without significant degradation of the diazo group.
-
Add the cleavage cocktail to the resin and agitate for 30-60 minutes.
-
Proceed with steps IV.A.4-8.
C. Cleavage from 2-Chlorotrityl chloride (2-CTC) Resin (For Protected or Unprotected Peptides)
-
For fully protected peptide fragments:
-
Prepare a cleavage cocktail of Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7).[1]
-
Add the cocktail to the dried resin and agitate for 1-2 hours.
-
Filter and collect the filtrate. Evaporate the solvent to obtain the protected peptide.
-
-
For deprotected peptides (with caution for the diazo group):
-
Use a mild acidic cocktail such as 1-5% TFA in DCM, similar to the Rink Amide cleavage. The diazo group's stability should be carefully monitored.
-
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of DON-containing peptides.
Caption: Cleavage strategies for DON-peptides from different resin linkers.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols for the Incorporation of Fmoc-6-Diazo-5-oxo-L-norleucine (DON) into Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique mechanisms of action. 6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, has garnered significant interest for its potential as an anticancer agent.[1][2][3][4] This document provides detailed application notes and protocols for the incorporation of Nα-Fmoc-protected DON (Fmoc-DON) into hydrophobic peptide sequences using solid-phase peptide synthesis (SPPS).
The synthesis of hydrophobic peptides presents significant challenges, primarily due to the propensity of the growing peptide chain to aggregate, leading to poor solvation and incomplete reactions.[] This protocol integrates strategies to mitigate these issues while accommodating the unique chemical properties of Fmoc-DON. The "Boc" in the user's request "Fmoc-DON-Boc" is interpreted in the context of standard Fmoc/tBu SPPS, where tert-butyl (tBu) based protecting groups, derived from the Boc group, are commonly used for side-chain protection.
Core Concepts and Challenges
Fmoc Solid-Phase Peptide Synthesis (SPPS): SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process consists of repeated cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
Challenges of Hydrophobic Peptides:
-
Aggregation: Hydrophobic sequences tend to form secondary structures (e.g., β-sheets) that aggregate, hindering reagent access to the reaction site.
-
Poor Solubility: Both the peptide-resin intermediate and the final cleaved peptide often exhibit low solubility in standard solvents, complicating synthesis and purification.
-
Difficult Coupling Reactions: Steric hindrance and aggregation can lead to incomplete coupling steps, resulting in deletion sequences.
Incorporating Fmoc-DON:
-
Diazo Group Stability: The diazo functional group in DON is sensitive to strong acids. The use of the Fmoc/tBu strategy, which employs mild base for deprotection and TFA for final cleavage, is generally compatible.
-
Coupling Efficiency: As a non-standard amino acid, the coupling efficiency of Fmoc-DON may vary and require optimization. Potent coupling reagents are recommended.
Data Presentation
Successful incorporation of Fmoc-DON into a model hydrophobic peptide (e.g., Ac-Ala-Val-Ile-Leu-DON-Gly-NH₂) can be assessed through various analytical techniques. The following tables provide a template for presenting such data.
Table 1: Coupling Efficiency Monitoring
| Coupling Step | Amino Acid | Coupling Reagent | Reaction Time (h) | Qualitative Ninhydrin Test Result |
| 1 | Fmoc-Gly-OH | HBTU/DIEA | 2 | Negative (Complete) |
| 2 | Fmoc-DON-OH | HATU/DIEA | 4 | Negative (Complete) |
| 3 | Fmoc-Leu-OH | HBTU/DIEA | 2 | Negative (Complete) |
| 4 | Fmoc-Ile-OH | HBTU/DIEA | 2 | Negative (Complete) |
| 5 | Fmoc-Val-OH | HBTU/DIEA | 2.5 | Negative (Complete) |
| 6 | Fmoc-Ala-OH | HBTU/DIEA | 2 | Negative (Complete) |
Table 2: Final Peptide Characterization
| Peptide Sequence | Crude Purity (by HPLC at 220 nm) | Theoretical Mass (Da) | Observed Mass (ESI-MS) (Da) | Final Yield (%) |
| Ac-Ala-Val-Ile-Leu-DON-Gly-NH₂ | 78% | 695.8 | 695.9 [M+H]⁺ | 65% |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a hydrophobic peptide containing DON.
Protocol 1: Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide). For hydrophobic peptides, a low-substitution resin (e.g., 0.3-0.5 mmol/g) is recommended to reduce chain aggregation.
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-L-Ala-OH, Fmoc-L-Val-OH, Fmoc-L-Ile-OH, Fmoc-L-Leu-OH, Fmoc-L-Gly-OH).
-
Modified Amino Acid: Fmoc-6-Diazo-5-oxo-L-norleucine (Fmoc-DON-OH).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Recommended for coupling Fmoc-DON.
-
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation Solvent: Cold diethyl ether.
-
Analysis: HPLC, Mass Spectrometry (MS).
Protocol 2: Solid-Phase Peptide Synthesis Workflow
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place Rink Amide resin (e.g., 300 mg, 0.33 mmol/g) in a reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain the solvent.
-
-
First Amino Acid Loading (Fmoc-Gly-OH):
-
Fmoc Deprotection of Resin: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, drain. Repeat with fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Perform a qualitative ninhydrin test to confirm reaction completion (beads should be colorless).
-
-
Peptide Chain Elongation (Standard Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 3 min, drain. Add fresh solution and agitate for 10 min.
-
Washing: Wash with DMF (5x), IPA (2x), DMF (5x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 2 hours.
-
-
Washing: Wash with DMF (5x) and DCM (3x).
-
Monitoring: Perform a ninhydrin test. If positive (blue beads), recouple for another 1-2 hours.
-
Repeat this cycle for each standard amino acid in the sequence.
-
-
Incorporation of Fmoc-DON-OH:
-
Perform the Fmoc deprotection step as described above to expose the N-terminal amine.
-
Activation of Fmoc-DON: In a separate vial, dissolve Fmoc-DON-OH (2-3 eq.), HATU (1.9-2.9 eq.), and DIEA (4-6 eq.) in DMF. The use of HATU is recommended to enhance the coupling rate for this specialized residue.
-
Coupling: Add the activated Fmoc-DON solution to the resin. Agitate for 4 hours. Due to potential steric hindrance or unique reactivity, a longer coupling time is advised.
-
Washing: Drain the solution and wash thoroughly with DMF (5x) and DCM (3x).
-
Monitoring: Perform a ninhydrin test. If the test is positive, perform a second coupling with fresh reagents.
-
-
N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H₂O; ~10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by HPLC and Mass Spectrometry.
-
Visualizations
Chemical Structure of Fmoc-DON-OH
Caption: Structure of Fmoc-6-Diazo-5-oxo-L-norleucine.
SPPS Workflow Diagram
Caption: General workflow for one cycle of Fmoc-SPPS.
Decision Logic for Hydrophobic Peptides
Caption: Decision-making for synthesizing hydrophobic peptides.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating Fmoc-6-diazo-5-oxo-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids can further augment their pharmacological profiles. This document provides detailed application notes and generalized protocols for the synthesis of cyclic peptides containing 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1][2][3]
The protocols herein are based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[4] It is important to note that while the synthesis of DON prodrugs using Fmoc-protected precursors has been described, specific literature detailing the incorporation of Fmoc-DON into cyclic peptides is limited.[5] Therefore, the following protocols are generalized from standard, robust methods for SPPS and on-resin cyclization and should be considered as a starting point for optimization.
The designation "Fmoc-DON-Boc" in the topic likely refers to the use of an N-terminally Fmoc-protected DON in a peptide sequence where other amino acid side chains are protected with the tert-butyloxycarbonyl (Boc) group. This is a common strategy in Fmoc-SPPS to allow for selective deprotection and modification.
Chemical Structures and Synthesis Overview
The key building block for the synthesis is Fmoc-6-diazo-5-oxo-L-norleucine. The Fmoc group provides temporary protection of the alpha-amino group during peptide chain elongation, and it is removed with a mild base.
Caption: Chemical structure of Fmoc-6-diazo-5-oxo-L-norleucine.
The general workflow for the synthesis of a cyclic peptide containing DON involves the assembly of the linear peptide on a solid support, followed by on-resin cyclization and subsequent cleavage and purification.
Caption: Generalized workflow for cyclic peptide synthesis incorporating Fmoc-DON.
Application Notes: The Role of DON in Cyclic Peptides
6-diazo-5-oxo-L-norleucine is a well-documented glutamine antagonist that can irreversibly inhibit a range of glutamine-utilizing enzymes. By incorporating DON into a cyclic peptide scaffold, it may be possible to develop targeted therapeutics for diseases characterized by dysregulated glutamine metabolism, such as certain cancers.
Mechanism of Action: DON mimics glutamine and binds to the active sites of glutamine-dependent enzymes. This leads to the inhibition of key metabolic pathways, including:
-
Nucleotide Synthesis: Inhibition of de novo purine and pyrimidine synthesis.
-
Amino Acid Synthesis: Disruption of the synthesis of other non-essential amino acids.
-
TCA Cycle Anaplerosis: Reduced replenishment of the tricarboxylic acid cycle.
-
Redox Homeostasis: Impaired production of glutathione, a key antioxidant.
The constrained conformation of a cyclic peptide could potentially enhance the potency and selectivity of DON for specific enzyme targets, as well as improve its pharmacokinetic properties.
Caption: Simplified signaling pathway showing DON's inhibitory effects on glutamine metabolism.
Experimental Protocols
Note: These protocols are generalized and will likely require optimization based on the specific peptide sequence.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin for a C-terminally amidated final product.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-DON)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-DON at the desired position.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes a common method for on-resin cyclization.
Materials:
-
Peptidyl-resin from Protocol 1
-
1% Trifluoroacetic acid (TFA) in DCM (for resins like 2-chlorotrityl if used for C-terminal acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
N-terminal Fmoc Deprotection: Perform Fmoc deprotection on the N-terminal amino acid of the fully assembled linear peptide as described in Protocol 1, step 2.
-
C-terminal Deprotection (if applicable): For head-to-tail cyclization, the C-terminus must be activated. If a resin like 2-chlorotrityl was used, the peptide can be cleaved to leave the C-terminal carboxylic acid free while the peptide remains attached via a side-chain linker.
-
Cyclization Coupling:
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vial, dissolve HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the mixture for 2-24 hours at room temperature.
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
Protocol 3: Cleavage and Purification
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
Reverse-phase HPLC system
Procedure:
-
Resin Washing and Drying: Wash the cyclized peptidyl-resin with DMF (3x), DCM (3x), and methanol (2x). Dry the resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize.
-
Purification: Purify the cyclic peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Data Presentation
Due to the lack of specific published data on the synthesis of cyclic peptides containing DON, the following table is presented as a template for summarizing experimental results. The data included are for illustrative purposes only.
| Peptide Sequence | Cyclization Method | Crude Purity (%) | Purified Yield (%) | Observed Mass (m/z) | Theoretical Mass (m/z) |
| c(Gly-Ala-DON-Phe-Leu) | Head-to-Tail (HATU/DIPEA) | 45 | 15 | 588.3 | 588.3 |
| c(Arg(Pbf)-DON-Gly-Asp(OtBu)-Lys(Boc)) | Side-chain-to-Side-chain | 30 | 8 | 1055.6 | 1055.6 |
Note: Yields and purities are highly dependent on the peptide sequence and cyclization strategy. The diazo group in DON may be sensitive to the acidic conditions of cleavage, potentially impacting the final yield. Alternative cleavage cocktails and conditions may need to be explored.
References
- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Automated Solid-Phase Synthesis of 6-Diazo-5-oxo-L-norleucine (DON) Peptide Prodrugs using an Fmoc-DON(Boc)-OH Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has demonstrated significant antitumor efficacy in both preclinical and clinical studies.[1][2][3] Its mechanism of action involves the inhibition of multiple glutamine-utilizing enzymes, which are critical for the biosynthesis of nucleic acids and proteins, as well as for energy metabolism in rapidly proliferating cancer cells.[1][4] However, the clinical development of DON has been hampered by its dose-limiting toxicities, particularly gastrointestinal issues.
A promising strategy to improve the therapeutic index of DON is the development of tumor-targeted prodrugs. This approach involves chemically modifying DON to render it inactive until it reaches the tumor microenvironment, where specific enzymes cleave the modifying groups, releasing the active drug. This application note describes the automated solid-phase synthesis of DON-containing peptide prodrugs using a key building block, Fmoc-DON(Boc)-OH . This method allows for the precise and efficient incorporation of DON into peptide sequences, facilitating the development of novel cancer therapeutics.
Principle of the Method
The synthesis is based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of an automated peptide synthesizer enhances reproducibility and efficiency.
The core of this protocol is the use of the Fmoc-DON(Boc)-OH building block. In this molecule:
-
The Fmoc group protects the α-amino group of DON, allowing for its controlled coupling to the peptide chain. It is removed under mild basic conditions (e.g., with piperidine) at each cycle of the synthesis.
-
The Boc group (tert-Butyloxycarbonyl) provides protection for a reactive moiety on the DON side chain, preventing unwanted side reactions during synthesis. This protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions during the final deprotection step.
This orthogonal protection strategy allows for the selective deprotection and coupling of the building blocks in an automated fashion.
Mechanism of Action: Targeting Glutamine Metabolism
DON exerts its cytotoxic effects by mimicking glutamine and irreversibly inhibiting enzymes involved in glutamine metabolism. This "glutamine addiction" is a hallmark of many cancers, which rely on glutamine for anaplerosis to replenish the TCA cycle, as well as for the synthesis of nucleotides and non-essential amino acids. By blocking these pathways, DON effectively starves cancer cells of essential building blocks and energy, leading to apoptosis.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-DON-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. Peptides incorporating non-proteinogenic amino acids and specialized protecting groups often exhibit unique biological activities. This document provides detailed application notes and protocols for the purification of a challenging class of synthetic peptides: those containing an N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group, a 6-diazo-5-oxo-L-norleucine (DON) residue, and a tert-butyloxycarbonyl (Boc) protecting group on a side chain of another amino acid.
The presence of the bulky, hydrophobic Fmoc group, combined with the polar and potentially acid-labile diazo moiety of DON, presents a unique set of challenges for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide outlines these challenges and provides robust protocols to achieve high purity of the target peptide.
Challenges in the HPLC Purification of Fmoc-DON-Boc Peptides
The successful purification of peptides containing this compound is contingent on addressing several key challenges:
-
Hydrophobicity and Aggregation: The large, nonpolar Fmoc group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in aqueous mobile phases, on-column precipitation, and aggregation. This can result in broad, tailing peaks and low recovery[1].
-
Acid Lability of the Diazo Group: The diazo ketone functionality in the DON residue is susceptible to acid-catalyzed degradation[1][2]. The standard use of 0.1% trifluoroacetic acid (TFA) in the mobile phase for peptide purification may lead to the degradation of the target peptide on the column.
-
Complexity of the Crude Product: The crude synthetic peptide mixture often contains a variety of impurities, including deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups, which may have similar retention times to the desired product[3].
-
Detection of the DON Moiety: The diazo group in DON has characteristic UV absorbance maxima at 244 nm and 274 nm in neutral buffer[4]. While peptides are typically monitored at 210-220 nm, monitoring at these additional wavelengths can aid in identifying fractions containing the DON moiety.
Experimental Protocols
Materials and Equipment
-
Preparative and analytical HPLC systems with UV detectors
-
C18 reversed-phase columns (preparative and analytical)
-
HPLC-grade water, acetonitrile (ACN), trifluoroacetic acid (TFA), and formic acid (FA)
-
0.22 µm syringe filters
-
Lyophilizer
Protocol 1: Standard RP-HPLC with Trifluoroacetic Acid (TFA)
This protocol utilizes the most common mobile phase modifier for peptide purification. However, due to the potential for acid-catalyzed degradation of the DON moiety, careful monitoring and optimization are crucial.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dilute the dissolved peptide with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 µm, 300 Å, 22 x 250 mm | C18, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min | 1 mL/min |
| Gradient | 20-60% B over 40 min | 20-60% B over 40 min |
| Detection | 220 nm and 274 nm | 220 nm and 274 nm |
| Column Temp. | 25°C | 25°C |
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks detected at 220 nm and 274 nm.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: RP-HPLC with Formic Acid (FA) for Acid-Sensitive Peptides
This protocol is recommended to minimize the potential degradation of the diazo group in the DON residue. Formic acid is a weaker acid than TFA and may provide a less harsh environment for the peptide during purification.
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1, but use Mobile Phase A with formic acid for dilution.
2. HPLC Conditions:
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 µm, 300 Å, 22 x 250 mm | C18, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile | 0.1% FA in Acetonitrile |
| Flow Rate | 20 mL/min | 1 mL/min |
| Gradient | 20-60% B over 40 min | 20-60% B over 40 min |
| Detection | 220 nm and 274 nm | 220 nm and 274 nm |
| Column Temp. | 25°C | 25°C |
3. Fraction Collection and Analysis:
-
Follow the same procedure as in Protocol 1.
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical this compound peptide using the two protocols described above.
Table 1: Comparison of Purification Performance
| Parameter | Protocol 1 (TFA) | Protocol 2 (FA) |
| Crude Purity | 65% | 65% |
| Final Purity | >98% | >96% |
| Overall Recovery | ~40% | ~55% |
| Peak Shape | Sharper peaks | Broader peaks |
| Degradation Products | ~15% | <5% |
Table 2: Analytical HPLC Data of Purified Peptide
| Protocol | Retention Time (min) | Peak Area (%) |
| Protocol 1 (TFA) | 25.2 | 98.5 |
| Protocol 2 (FA) | 24.8 | 96.2 |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound peptides.
Caption: Troubleshooting guide for common issues in the HPLC purification of this compound peptides.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks | Peptide aggregation or poor solubility. | Decrease the concentration of the injected sample. Increase the column temperature to 30-40°C. Optimize the gradient to be shallower. |
| Low Recovery | Precipitation of the peptide on the column. | Ensure the peptide is fully dissolved before injection. Use a stronger initial organic solvent for dissolution (e.g., neat DMF or DMSO). |
| Appearance of Extra Peaks Post-Purification | Degradation of the diazo group. | Switch to a milder acid modifier like formic acid (Protocol 2). Minimize the time the peptide is exposed to the acidic mobile phase by using a faster gradient and shorter run time. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure precise preparation of mobile phases. Use a column oven to maintain a constant temperature. |
Conclusion
The purification of peptides containing this compound moieties by RP-HPLC is a challenging but achievable task. The primary considerations are the inherent hydrophobicity imparted by the Fmoc group and the potential acid sensitivity of the diazo group in the DON residue. By carefully selecting the mobile phase modifier, optimizing the gradient and temperature, and monitoring the appropriate wavelengths, it is possible to obtain highly pure peptide suitable for downstream applications in research and drug development. For peptides showing significant degradation with TFA, the use of formic acid is a highly recommended alternative.
References
- 1. Nucleophilic catalysis. Part II. The acid catalysed hydrolysis of diazo-ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic catalysis. Part II. The acid catalysed hydrolysis of diazo-ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: Mass Spectrometry Analysis of Fmoc-DON-Boc Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptides is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity.[1][2][3] One such non-standard amino acid is 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with significant potential in anticancer therapies.[4][5] The synthesis of peptides containing DON often involves the use of protecting groups to ensure selective reactions and prevent unwanted side products. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for N-terminal protection due to its lability under mild basic conditions, while the tert-butyloxycarbonyl (Boc) group is frequently used for protecting amino or carboxyl groups and is removable under acidic conditions.
This application note provides a detailed protocol for the mass spectrometry analysis of peptides containing an Fmoc-protected N-terminus and a Boc-protected functional group, with a central DON residue (Fmoc-DON-Boc peptides). Understanding the behavior of these protected peptides in a mass spectrometer is crucial for their characterization, purity assessment, and use in further drug development applications.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol outlines the steps for preparing this compound peptides for LC-MS/MS analysis.
Materials:
-
This compound peptide sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Protocol:
-
Dissolution: Dissolve the lyophilized this compound peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The following parameters are recommended for the analysis of this compound peptides on a high-resolution mass spectrometer coupled with a UHPLC system.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | High-Resolution Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| MS1 Scan Range | 100-2000 m/z |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | 20-40 eV (optimized for the specific peptide) |
Data Presentation
The mass spectrometry analysis of this compound peptides is expected to yield characteristic fragmentation patterns. The presence of both Fmoc and Boc protecting groups will influence the observed product ions.
Table 2: Expected Mass Transitions and Neutral Losses
| Precursor Ion | Characteristic Fragment Ions / Neutral Losses | Description |
| [M+H]+ | [M+H - 100]+ | Neutral loss of the Boc group (C5H8O2, 100 Da). This is a common and often abundant fragmentation pathway for Boc-protected peptides. |
| [M+H]+ | [M+H - 56]+ | Neutral loss of isobutylene (C4H8, 56 Da) from the Boc group. |
| [M+H]+ | b- and y-type ions | Peptide backbone fragmentation, providing sequence information. The presence of the DON residue will influence the masses of these ions. |
| [M+H]+ | Immonium ions | Characteristic low-mass ions indicative of specific amino acid residues. |
| [M+H - N2]+ or [M+H - 28]+ | Loss of N2 | Potential fragmentation of the diazo group in the DON residue, leading to a neutral loss of 28 Da. |
| [M+H - CO]+ or [M+H - 28]+ | Loss of CO | Potential fragmentation of the keto group in the DON residue, leading to a neutral loss of 28 Da. |
Note: The exact m/z values will depend on the specific amino acid sequence of the peptide.
Visualization of Workflows and Concepts
Experimental Workflow
The overall workflow for the analysis of this compound peptides is depicted below, from sample preparation to data analysis.
References
- 1. Unnatural / Unusual Amino Acids [biosyn.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a focus on the context of a user-specified "Fmoc-DON-Boc" amino acid derivative.
A Note on "this compound": The specific amino acid derivative "DON" is not a standard designation. This guide will proceed with general troubleshooting principles for incomplete Fmoc deprotection that are applicable to a wide range of Fmoc-protected amino acids. The specific properties of the "DON" residue, particularly its steric bulk or potential for side reactions, could be a contributing factor to the observed issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity.[1]
Q2: What are the common causes of incomplete Fmoc removal?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from accessing the Fmoc group.[1][2] This is common for sequences with repeating hydrophobic residues.
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the deprotection base.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the peptide chains.
-
Degraded Deprotection Reagent: The piperidine solution commonly used for deprotection can degrade over time.
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for "difficult" sequences that are prone to aggregation or steric hindrance.
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a colorimetric test to detect the presence of free primary amines. A blue/purple color indicates successful Fmoc removal, while a yellow color suggests that the Fmoc group is still attached.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.
-
UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine that has a characteristic UV absorbance around 301-312 nm. Monitoring the UV absorbance of the solution flowing from the reaction vessel allows for real-time tracking of the deprotection reaction.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm the Presence of Free Amines
Before modifying your protocol, confirm that the deprotection is indeed incomplete.
-
Action: Perform a Kaiser test on a small sample of resin beads after the deprotection step.
-
Expected Result: Blue/purple beads indicate the presence of free primary amines and successful deprotection.
-
Troubleshooting: If the beads remain yellow, the Fmoc group has not been removed. Proceed to Step 2.
Step 2: Initial Protocol Checks
Review your standard deprotection protocol for potential issues.
-
Action:
-
Verify the concentration and freshness of your piperidine solution.
-
Ensure the resin is adequately swollen before deprotection.
-
Confirm that the deprotection time is appropriate for your synthesis scale and sequence.
-
-
Troubleshooting: If any of these factors are suboptimal, correct them and repeat the deprotection. If the issue persists, move to Step 3.
Step 3: Protocol Modifications for "Difficult" Sequences
For challenging sequences, more robust deprotection conditions may be necessary.
-
Action:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform a second deprotection step (double deprotection).
-
Increase Temperature: Performing the synthesis at an elevated temperature (e.g., 60-90°C) can help disrupt peptide aggregation.
-
-
Troubleshooting: If extending the time or increasing the temperature does not resolve the issue, consider using a stronger deprotection reagent as described in Step 4.
Step 4: Employing Stronger Deprotection Reagents
For highly aggregated or sterically hindered sequences, a stronger base may be required.
-
Action:
-
Add DBU: Incorporate 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into your piperidine deprotection solution. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency.
-
Use a Piperazine/DBU Cocktail: A combination of 5% piperazine and 2% DBU in NMP has been shown to be a highly effective deprotection solution.
-
-
Caution: DBU is a very strong base and may promote side reactions, such as aspartimide formation, especially with C-terminal Asp(tBu) residues. Use it judiciously and with careful monitoring.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin with DMF (3 times) to remove any residual reagents.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 2 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-10 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Modified Fmoc Deprotection with DBU
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 5-15 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of all reagents.
Protocol 3: Kaiser Test (Qualitative)
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash: Wash the resin beads thoroughly with DMF and then with ethanol.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Reaction: Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark Blue/Purple Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless Beads/Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
Data Presentation
Table 1: Alternative Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Key Advantages/Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | Standard reagent, but can be less effective for difficult sequences. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar efficacy to piperidine, potentially with reduced side reactions. |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Less basic alternative, often used with DBU. |
| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) | 1-2% (v/v) | DMF or NMP | Strong, non-nucleophilic base for difficult sequences; risk of side reactions. |
| Tetrahydroisoquinoline (THIQ) | 20% (v/v) | DMI | A viable alternative with comparable deprotection efficiency to piperidine. |
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
References
Technical Support Center: Fmoc-Protected Diamino Acids in Peptide Synthesis
Disclaimer: The term "Fmoc-DON-Boc" does not correspond to a standard amino acid derivative. This guide assumes "DON" is a likely reference to a diamino acid, with Fmoc-Orn(Boc)-OH (Ornithine) being a common example. The information provided is centered on Fmoc-protected diamino acids with Boc-protected side chains, such as Ornithine (Orn), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dap), and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are Fmoc-protected diamino acids with Boc-protected side chains?
A1: These are amino acid building blocks used in Solid-Phase Peptide Synthesis (SPPS). The alpha-amino group (Nα), which forms the peptide bond, is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The amino group on the side chain (e.g., Nδ for Ornithine) is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Boc group on the side chain.[1][][3]
Q2: Why is this orthogonal protection strategy important?
A2: Orthogonal protection is crucial for synthesizing complex peptides with specific modifications. It ensures that the reactive side chain of the diamino acid does not cause unwanted reactions during the coupling steps.[][4] The Boc group remains on the side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).
Q3: What are the most common side reactions observed with these building blocks?
A3: Common side reactions include:
-
Incomplete coupling: Due to steric hindrance from the protecting groups, the coupling reaction may not go to completion.
-
β-Lactam formation (primarily with Fmoc-Dap(Adpoc)-OH, but relevant to similar structures): Intramolecular cyclization of the activated amino acid can occur, leading to chain termination.
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.
-
Premature deprotection: Although less common, some reagents or prolonged reaction times can lead to partial removal of the Boc group on the side chain.
Q4: How can I minimize the risk of these side reactions?
A4: To minimize side reactions, consider the following:
-
Optimize coupling reagents: Use highly efficient coupling reagents like HATU, HCTU, or COMU, especially for sterically hindered amino acids.
-
Control reaction conditions: Carefully manage reaction times, temperature, and the equivalents of reagents used.
-
Perform double coupling: If incomplete coupling is suspected, a second coupling step can be performed.
-
Monitor reactions: Use qualitative tests like the Kaiser test to check for free amines and ensure complete coupling.
Troubleshooting Guide
Problem: Low coupling efficiency of Fmoc-diamino(Boc)-OH.
| Potential Cause | Troubleshooting Steps & Solutions |
| Steric Hindrance | The bulky Fmoc and Boc protecting groups can physically block the reaction. Solution: 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 2. Increase the reaction time (e.g., from 1-2 hours to 4 hours). 3. Perform a double coupling by repeating the coupling step with fresh reagents. |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible. Solution: 1. Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add chaotropic salts. 2. Incorporate backbone modifications that disrupt secondary structures. |
| Suboptimal Activation | The carboxylic acid of the incoming amino acid may not be fully activated. Solution: 1. Ensure your coupling reagents are fresh and of high quality. 2. Allow for a sufficient pre-activation time before adding the activated amino acid to the resin. |
Problem: Unexpected side products are detected by mass spectrometry.
| Potential Cause | Troubleshooting Steps & Solutions |
| β-Lactam Formation | Intramolecular cyclization of activated Fmoc-Dap(Boc)-OH or Fmoc-Dab(Boc)-OH. Solution: 1. Use coupling reagents that minimize the lifetime of the highly reactive intermediate, such as DIC/OxymaPure, and add the mixture immediately to the resin. 2. Avoid pre-activation of the amino acid. |
| Modification during final cleavage | Reactive species generated during TFA cleavage can modify sensitive residues. Solution: 1. Use a scavenger cocktail appropriate for your peptide sequence. For peptides containing tryptophan, for instance, using Fmoc-Trp(Boc)-OH during synthesis can prevent side reactions during cleavage. |
Quantitative Data Summary
The following table summarizes illustrative data on the efficiency of different cleavage cocktails for deprotecting tryptophan residues, which is a common challenge in peptide synthesis and highlights the importance of choosing the right protecting group strategy.
| Protecting Group | Cleavage Cocktail | Deprotection (%) after 1h |
| Fmoc-Trp(Boc)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 69% |
| Fmoc-Trp(Thp)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | ~90% |
| Data adapted from a study on the acid lability of different tryptophan protecting groups. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Orn(Boc)-OH
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Deprotection: If the N-terminal Fmoc group is present, deprotect using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3 eq.) and a coupling agent like HATU (2.9 eq.) in DMF.
-
Activation and Coupling: Add a base such as DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
Protocol 2: Kaiser Test (for detecting free primary amines)
-
Sample Collection: Collect a small sample of resin beads (5-10) after the coupling step and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops each of the following solutions:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: A blue or purple color indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result indicates a complete reaction.
Visualizations
Caption: Chemical structure of Fmoc-Orn(Boc)-OH.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Mechanism of β-lactam formation and its prevention.
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-DON-Boc
Welcome to the technical support center for Fmoc-DON-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of this reagent in solid-phase peptide synthesis (SPPS) and other bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a derivative of a non-standard amino acid, DON, protected at the N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group and on its side chain with a tert-butoxycarbonyl (Boc) group. The Fmoc group is base-labile, making it suitable for standard SPPS workflows, while the Boc group is acid-labile, allowing for orthogonal deprotection strategies.[][2][3]
Q2: What are the primary challenges when coupling this compound?
A: The primary challenges associated with coupling this compound often stem from steric hindrance due to the bulky nature of the DON side chain and its Boc protecting group. This can lead to lower coupling efficiencies and an increased risk of side reactions. Peptide aggregation, a sequence-dependent phenomenon, can also hinder the accessibility of the reactive sites.[4][5]
Q3: Which coupling reagents are recommended for this compound?
A: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Uronium/aminium reagents like HATU and HCTU, or phosphonium reagents such as PyBOP and PyAOP, are often more effective than standard carbodiimides like DIC. The addition of additives like HOBt or Oxyma Pure can also enhance coupling efficiency and reduce racemization.
Q4: How can I monitor the coupling efficiency of this compound?
A: Qualitative colorimetric tests, such as the Kaiser test, are commonly used to detect the presence of unreacted primary amines on the solid support. A positive result (e.g., a blue or purple color with the Kaiser test) indicates incomplete coupling. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q5: What are the typical deprotection conditions for the Fmoc and Boc groups?
A: The Fmoc group is typically removed using a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF). The Boc group, along with other acid-labile side-chain protecting groups, is removed during the final cleavage from the resin using a strong acid, commonly trifluoroacetic acid (TFA), often in the presence of scavengers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric Hindrance: The bulky nature of the DON-Boc moiety is impeding the coupling reaction. | - Use a more potent coupling reagent: Switch to HATU, HCTU, or PyBOP. - Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. - Double couple: Repeat the coupling step with fresh reagents. |
| Peptide Aggregation: The growing peptide chain is folding, blocking access to the N-terminus. | - Change the solvent: Use N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF. - Incorporate a pseudo-proline dipeptide: If the sequence allows, this can disrupt secondary structure formation. | |
| Suboptimal Reagent Concentration | - Increase the excess of this compound and coupling reagents: Use a 3- to 5-fold excess over the resin loading capacity. | |
| Racemization | Prolonged activation or exposure to base: The activated carboxylic acid can lose its stereochemical integrity. | - Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. - Use a less basic activator base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIPEA). |
| Formation of Deletion Sequences | Incomplete Fmoc deprotection: The subsequent amino acid couples to an unreacted N-terminus from the previous cycle. | - Increase Fmoc deprotection time: Extend the piperidine treatment time. - Use a more effective deprotection solution: Consider adding HOBt to the piperidine solution. |
| Incomplete Coupling: The unreacted amine is capped in the next cycle, leading to a truncated peptide. | - Ensure complete coupling: Use the troubleshooting steps for low coupling efficiency. - Consider a capping step: After coupling, treat the resin with acetic anhydride to block any unreacted amines. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of this compound, 3-5 equivalents of a coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol for a Difficult Coupling
-
Follow steps 1-3 of the standard protocol.
-
Amino Acid Activation: Dissolve 4 equivalents of this compound, 3.95 equivalents of HCTU, and 8 equivalents of NMM in NMP.
-
Coupling: Add the activation mixture to the resin and couple for 4 hours or overnight.
-
Perform a Kaiser test. If it is still positive, consider a capping step with acetic anhydride to terminate the unreacted chains.
-
Wash the resin thoroughly with NMP and then DMF.
Visualizations
Caption: A flowchart of the experimental workflow for coupling this compound.
References
Preventing racemization of Fmoc-DON-Boc during coupling
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-6-Diazo-5-oxo-L-norleucine-Boc (Fmoc-DON-Boc) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to racemization?
This compound is the N-α-Fmoc and ε-Boc protected form of 6-Diazo-5-oxo-L-norleucine (DON), a non-proteinogenic amino acid.[1][2][3] The presence of the electron-withdrawing diazo and oxo groups in the side chain increases the acidity of the α-proton. This heightened acidity makes the α-proton more susceptible to abstraction by a base, which is a key step in the racemization process during the activation and coupling steps of peptide synthesis.
Q2: What are the primary mechanisms of racemization during peptide coupling?
There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine component on the racemized oxazolone results in a mixture of D and L isomers in the peptide chain.
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxylic acid intermediate, forming a planar enolate. Reprotonation of this achiral intermediate can occur from either face, leading to a racemic mixture.
Both pathways are base-catalyzed and are influenced by the choice of coupling reagents, additives, base, solvent, and reaction temperature.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
While specific data for this compound is limited, recommendations can be drawn from studies on other racemization-prone amino acids like cysteine, histidine, and phenylglycine. The following coupling reagents are recommended:
-
Phosphonium Salts: Reagents like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have shown remarkable resistance to racemization, particularly for sensitive amino acids like histidine.
-
Uronium/Aminium Salts with Additives: Modern coupling reagents such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and, when used with an appropriate base, can minimize racemization. COMU incorporates an Oxyma (ethyl cyanoglyoxylate-2-oxime) moiety, which is an effective racemization suppressant.
Q4: What is the role of additives in preventing racemization?
Additives like 1-hydroxybenzotriazole (HOBt) and its more effective analogue, Oxyma, play a crucial role in suppressing racemization. They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation than the initial activated species, thereby reducing the likelihood of racemization.
Q5: How does the choice of base impact racemization?
The base used during the coupling step is a critical factor. Strong, sterically unhindered bases like diisopropylethylamine (DIEA) can readily abstract the α-proton, leading to increased racemization. To mitigate this, the use of a weaker or more sterically hindered base is recommended:
-
2,4,6-Collidine (TMP): This hindered base is less likely to cause α-proton abstraction due to its steric bulk, making it a preferred choice for coupling sensitive amino acids.
-
N-Methylmorpholine (NMM): NMM is a weaker base than DIEA and can also help in reducing the extent of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant epimerization of DON detected by chiral HPLC. | Use of a strong, non-hindered base (e.g., DIEA). | Replace DIEA with a sterically hindered base like 2,4,6-collidine (TMP) or a weaker base like N-methylmorpholine (NMM). |
| Inappropriate coupling reagent. | Utilize a coupling reagent known for low racemization, such as DEPBT or COMU. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the this compound before adding it to the resin-bound peptide. Ideally, perform in-situ activation. | |
| High reaction temperature. | Conduct the coupling reaction at room temperature or lower (e.g., 0 °C) to reduce the rate of racemization. | |
| Low coupling efficiency with racemization-suppressing conditions. | Steric hindrance from the hindered base or coupling reagent. | Increase the coupling time. If using a phosphonium salt like DEPBT, ensure complete dissolution of all components. Consider a double coupling. |
| Aggregation of the peptide chain. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO). |
Quantitative Data on Racemization
| Fmoc-Amino Acid | Coupling Reagent | Base | % D-Isomer (Epimerization) | Reference |
| Fmoc-Phg-OH | HATU | DIPEA | 10.3 | [4] |
| HATU | TMP | 0.9 | [4] | |
| DEPBT | TMP | <0.5 | ||
| COMU | TMP | <0.5 | ||
| Fmoc-His(Trt)-OH | HBTU | DIPEA | 5-10 | General knowledge |
| DEPBT | Collidine | <1 | General knowledge | |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | Can be significant | |
| DIC/HOBt | None | Low |
Experimental Protocols
Recommended Protocol for Minimized Racemization of this compound Coupling
This protocol is designed to minimize epimerization during the coupling of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling Reagent: COMU
-
Base: 2,4,6-Collidine (TMP)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
Coupling Solution Preparation (In-situ activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add 2,4,6-Collidine (6 equivalents) to the solution.
-
Briefly vortex the mixture.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, continue the reaction for another 1-2 hours or perform a second coupling.
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Protocol for Quantifying Racemization by Chiral HPLC
1. Synthesis of a Model Dipeptide:
-
Couple this compound to a resin-bound amino acid (e.g., Glycine on Wang resin) using the protocol to be evaluated.
-
Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
2. Preparation of Standards:
-
Synthesize the L-D and D-L diastereomers of the model dipeptide to serve as standards for HPLC analysis.
3. Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of N-protected amino acids (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized for the specific dipeptide.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).
-
Analysis: Inject the crude dipeptide sample and the standards. The percentage of the D-isomer can be calculated from the peak areas of the two diastereomers in the chromatogram of the sample.
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Recommended workflow for minimizing racemization.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Fmoc-Linker Aggregation in Long-Chain Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues when using complex building blocks, such as specialized Fmoc-protected linkers (generically referred to as Fmoc-DON-Boc), in long-sequence solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of on-resin peptide aggregation during synthesis?
A1: On-resin aggregation is often indicated by several physical and chemical signs. A primary indicator is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[1] In continuous flow systems, aggregation can be detected by a flattening and broadening of the Fmoc-deprotection UV profile.[1] Additionally, standard amine tests like the Kaiser or TNBS test may become unreliable and yield false-negative results, suggesting a completed reaction when the peptide N-terminus is actually inaccessible due to aggregation.[1]
Q2: My coupling and/or deprotection reactions are slow or incomplete. Could this be caused by aggregation?
A2: Yes, slow or incomplete coupling and deprotection are hallmark symptoms of on-resin aggregation. The formation of secondary structures, such as β-sheets, causes peptide chains to associate with each other, physically blocking reactive sites. This prevents reagents from efficiently accessing the N-terminus for deprotection or coupling, leading to lower reaction rates and an increase in deletion sequences in the final product.
Q3: I've identified aggregation. What are the primary strategies I can implement to resolve it?
A3: Once aggregation is suspected, several strategies can be employed, which fall into three main categories: modifying synthesis conditions, incorporating backbone modifications, and changing the solid support.
-
Modify Synthesis Conditions: The most immediate approaches involve changing the reaction environment. This includes switching to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts. Applying heat, either through conventional methods or microwave-assisted synthesis, can also be highly effective.
-
Incorporate Backbone Modifications: For predictable "difficult sequences," incorporating specific residues that disrupt β-sheet formation is a highly effective preventative measure. This includes using pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).
-
Change the Solid Support: Using resins with a lower cross-linking percentage or those grafted with polyethylene glycol (PEG) can improve the solvation of the growing peptide chain and reduce aggregation.
Troubleshooting Guide & Mitigation Strategies
The following decision-making workflow can guide the user in troubleshooting aggregation issues.
Caption: A decision tree for selecting aggregation mitigation strategies.
Quantitative Data Summary
The following tables provide a summary of common parameters used to mitigate peptide aggregation during SPPS.
| Strategy | Parameter | Typical Value / Concentration | Reference |
| Chaotropic Salts | Lithium Chloride (LiCl) | 0.8 M in DMF | |
| Sodium Perchlorate (NaClO₄) | 0.8 M in DMF | ||
| Potassium Thiocyanate (KSCN) | 0.1 - 4 M in reaction mixture | ||
| Microwave Synthesis | Power | 30 - 40 W | |
| Temperature | Up to 75°C | ||
| Time (Coupling/Deprotection) | 3 - 10 minutes | ||
| Solvent Additives | Dimethyl Sulfoxide (DMSO) | 25% in DMF | |
| Ethylene Carbonate | 2 M in "Magic Mixture" | ||
| Deprotection Reagents | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF for sluggish deblocking |
Key Experimental Protocols
Protocol 1: Using Chaotropic Salts to Disrupt Aggregation
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol is adapted for the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.) and an aminium/uronium-based coupling reagent like HATU (3 eq.) in a minimum volume of DMF.
-
Activation: Add DIPEA (6 eq.) to the dipeptide solution and mix thoroughly. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling using the TNBS or Kaiser test. If the reaction is incomplete, extend the coupling time.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
Protocol 3: Microwave-Assisted SPPS for Difficult Sequences
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: Perform the Fmoc deprotection step using 20% piperidine in DMF. Apply microwave power (e.g., 30-40 W) for 3-5 minutes at a temperature up to 75°C. Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-amino acid, coupling reagents, and base to the resin. Apply microwave power (e.g., 30-40 W) for 5-10 minutes at a temperature up to 75°C.
-
Washing: Wash the resin thoroughly with DMF.
-
Iteration: Repeat the deprotection and coupling cycles for each amino acid in the sequence. Note: Specific power, time, and temperature settings should be optimized based on the synthesizer model and the specific peptide sequence.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the general workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), highlighting the stages where aggregation can occur and be addressed.
Caption: A workflow diagram of the Fmoc-SPPS cycle.
References
Fmoc-DON-Boc stability in different cleavage cocktails
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-DON-Boc in various cleavage cocktails during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound refers to a protected form of the non-proteinogenic amino acid 6-Diazo-5-oxo-L-norleucine (DON). In this compound:
-
The α-amino group is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
The side chain likely contains the Boc (tert-butyloxycarbonyl) protecting group, although the specific point of attachment on the DON molecule would depend on the synthetic strategy. DON is a glutamine antagonist that has been investigated for its anticancer properties.[1][2][3]
Q2: What are cleavage cocktails and why are they used in peptide synthesis?
A2: Cleavage cocktails are reagents used at the final step of solid-phase peptide synthesis to cleave the synthesized peptide from the solid support (resin) and remove the side-chain protecting groups from the amino acids.[4] In Fmoc-based SPPS, these cocktails are typically highly acidic, most commonly using trifluoroacetic acid (TFA) as the main component. Scavengers are added to the cocktail to "trap" reactive cationic species generated during the deprotection process, which could otherwise lead to unwanted side reactions with sensitive amino acid residues.
Q3: What are the main concerns regarding the stability of this compound during cleavage?
A3: The primary concern is the stability of the 6-diazo-5-oxo moiety of the DON structure. Diazo ketones are known to be unstable in strong acidic conditions and can undergo various reactions, including degradation and rearrangement. The highly acidic nature of standard cleavage cocktails poses a significant risk to the integrity of the DON side chain.
Q4: Is the Fmoc group stable during the final acidic cleavage?
A4: The Fmoc group is base-labile and is typically removed at each step of peptide synthesis using a mild base like piperidine. It is generally stable under acidic conditions. Therefore, if the N-terminal Fmoc group has not been removed prior to the final cleavage step, it will likely remain intact while the Boc and other acid-labile side-chain protecting groups are removed.
Q5: How does the Boc group behave in cleavage cocktails?
A5: The Boc group is an acid-labile protecting group. It is designed to be removed by moderately strong acids, such as the TFA found in cleavage cocktails. Therefore, any Boc group on the DON side chain is expected to be cleaved during the final deprotection step.
Troubleshooting Guide
Issue: Degradation of DON during cleavage.
-
Symptom: Mass spectrometry of the crude peptide shows multiple peaks, none of which correspond to the expected mass of the DON-containing peptide. You may observe a loss of the diazo group or other fragmentation.
-
Cause: The diazo ketone functionality of DON is likely unstable in the strongly acidic cleavage cocktail.
-
Solution:
-
Use a milder cleavage cocktail: If possible, consider using a cocktail with a lower concentration of TFA or a less harsh acid. However, this may not be sufficient to remove all other side-chain protecting groups.
-
Optimize cleavage time: Minimize the exposure of the peptide to the cleavage cocktail. Perform a time-course experiment (e.g., 30 min, 1 hour, 2 hours) to find the shortest time required for deprotection of other residues while minimizing DON degradation.
-
Alternative synthetic strategies: Consider introducing DON into the peptide at a later stage using solution-phase ligation, or use a prodrug strategy where the diazo group is generated after peptide purification.
-
Issue: Incomplete removal of other side-chain protecting groups.
-
Symptom: Mass spectrometry shows peaks corresponding to the peptide with some protecting groups still attached.
-
Cause: The milder cleavage conditions used to preserve the DON moiety are not strong enough to remove more robust protecting groups (e.g., on Arginine).
-
Solution:
-
Select compatible protecting groups: When planning the synthesis, choose side-chain protecting groups that are more acid-labile and can be removed under the milder conditions required for DON stability.
-
Orthogonal protection scheme: Employ an orthogonal protection strategy where the protecting groups can be removed under different conditions that do not affect the DON side chain.
-
Data Summary: Stability of this compound in Common Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Expected Stability of Fmoc Group | Expected Stability of Boc Group | Expected Stability of DON Moiety | Recommendation |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | Stable | Labile (Cleaved) | Highly Unstable | Not Recommended |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Stable | Labile (Cleaved) | Highly Unstable | Not Recommended |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Stable | Labile (Cleaved) | Highly Unstable | Not Recommended |
| Mild Acid | e.g., 1-5% TFA in DCM | Stable | Labile (Cleaved) | Potentially more stable, but likely still significant degradation | May be attempted with careful optimization and monitoring |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DCM: Dichloromethane
Experimental Protocols
Protocol: Assessing the Stability of a Protected Compound in a Cleavage Cocktail
This protocol provides a general method to test the stability of a compound like this compound in a specific cleavage cocktail.
Materials:
-
This compound compound
-
Selected cleavage cocktail(s)
-
Cold diethyl ether
-
Centrifuge
-
HPLC-MS system
-
Small reaction vials
Methodology:
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into a reaction vial.
-
Cleavage Reaction:
-
Add a defined volume of the freshly prepared cleavage cocktail (e.g., 100 µL) to the vial.
-
Start a timer and gently agitate the mixture at room temperature.
-
-
Time-Point Sampling: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hrs), take a small aliquot of the reaction mixture.
-
Quenching and Precipitation:
-
Immediately add the aliquot to a larger volume of cold diethyl ether (e.g., 1 mL) to precipitate the compound and stop the reaction.
-
Vortex briefly and centrifuge to pellet the precipitate.
-
-
Sample Analysis:
-
Carefully decant the ether.
-
Dissolve the pellet in a suitable solvent for HPLC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by HPLC-MS to identify and quantify the remaining intact compound and any degradation products.
-
-
Data Analysis: Plot the percentage of intact this compound remaining over time for each cleavage cocktail to determine its stability.
Visualizations
Caption: General workflow for peptide cleavage from the solid support and subsequent isolation.
Caption: Chemical stability logic for the components of this compound.
References
- 1. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Fmoc-DON-Boc Peptide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-DON-Boc peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is insoluble in aqueous solutions. What is the likely cause?
A1: The insolubility of your this compound peptide is most likely due to the hydrophobic nature of the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. While the core amino acid, 6-diazo-5-oxo-L-norleucine (DON), is itself water-soluble, the large, aromatic Fmoc group and the bulky Boc group significantly decrease the overall polarity of the peptide, leading to poor solubility in aqueous buffers.[1]
Q2: What is the first step I should take to dissolve my this compound peptide?
A2: For peptides with significant hydrophobic character due to protecting groups, it is recommended to first attempt dissolution in a small amount of an organic solvent.[2][3] Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common starting points. Once the peptide is dissolved in the organic solvent, your aqueous buffer can be added dropwise while vortexing to reach the desired final concentration.
Q3: Are there alternative organic solvents I can use if DMSO or DMF are not suitable for my experiment?
A3: Yes, other organic solvents can be used. Acetonitrile (ACN), propanol, and N-methyl-2-pyrrolidone (NMP) are viable alternatives. The choice of solvent may depend on the specific peptide sequence and the tolerance of your downstream application to that solvent.
Q4: Can adjusting the pH of the solution help improve solubility?
A4: Adjusting the pH can be an effective strategy, particularly if the peptide sequence contains acidic or basic residues. Peptides are generally least soluble at their isoelectric point (pI). Shifting the pH away from the pI increases the net charge of the peptide, which can improve solubility through electrostatic repulsion. For basic peptides, a dilute acidic solution (e.g., 10-30% acetic acid) may aid dissolution. For acidic peptides, a dilute basic solution (e.g., 10% ammonium bicarbonate) can be used.
Q5: I've heard about chaotropic agents. Can they help with my this compound peptide?
A5: Yes, chaotropic agents such as guanidine hydrochloride (Gdn-HCl) or urea can be very effective in solubilizing peptides that tend to aggregate. These agents disrupt the structure of water, which weakens the hydrophobic interactions that drive aggregation. They can be particularly useful for peptides that form strong secondary structures like β-sheets. However, be aware that these are denaturing agents and may interfere with biological assays.
Troubleshooting Guide
Issue 1: The this compound peptide precipitates when adding aqueous buffer to the organic stock solution.
-
Possible Cause: The final concentration of the organic solvent is too low to maintain the peptide in solution. The peptide is "crashing out" upon dilution.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try diluting to a lower final peptide concentration.
-
Increase Organic Solvent Percentage: If your assay allows, increase the final percentage of the organic solvent in your working solution.
-
Slow Addition with Agitation: Add the aqueous buffer very slowly (dropwise) to the peptide stock solution while continuously and vigorously vortexing. This can prevent localized high concentrations that lead to precipitation.
-
Use a Different Cosolvent: Experiment with a different organic solvent that may have better solvating power for your specific peptide.
-
Issue 2: The peptide will not dissolve even in 100% DMSO or DMF.
-
Possible Cause: The peptide has formed strong intermolecular aggregates that are resistant to dissolution.
-
Troubleshooting Steps:
-
Sonication: Sonicate the sample in an ice bath. This can help break up particulate matter and facilitate dissolution.
-
Gentle Heating: Gentle warming (not exceeding 40°C) can sometimes help dissolve stubborn aggregates. However, use caution as excessive heat can degrade the peptide.
-
Chaotropic Agents: Prepare a stock solution of a chaotropic agent (e.g., 6 M Gdn-HCl or 8 M urea) and attempt to dissolve the peptide in this solution.
-
Combined Approach: Dissolve the peptide in a minimal amount of an organic solvent like DMF and then add the chaotropic agent solution.
-
Issue 3: The peptide dissolves initially but then forms a gel over time.
-
Possible Cause: The peptide is prone to forming β-sheet structures, leading to hydrogelation.
-
Troubleshooting Steps:
-
Use of Chaotropic Agents: The addition of guanidine hydrochloride or urea can disrupt the hydrogen bonding networks responsible for gel formation.
-
Solvent Disruption: Solvents like hexafluoroisopropanol (HFIP) are known to disrupt secondary structures and can be used to prepare a stock solution before dilution, though HFIP must be handled with care due to its volatility and corrosiveness.
-
Store at Lower Concentrations: Storing the peptide at a lower concentration may help to prevent aggregation and gelation.
-
Quantitative Data Summary
| Solvent/Additive | Typical Concentration | Effectiveness for Hydrophobic/Protected Peptides | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 5-100% | High | Good for most biological assays at low concentrations. Can oxidize Met or Cys residues. |
| N,N-Dimethylformamide (DMF) | 5-100% | High | Good alternative to DMSO, especially if oxidation is a concern. |
| Acetonitrile (ACN) | 5-100% | Moderate to High | Often used in HPLC; can be effective for dissolving hydrophobic peptides. |
| Isopropanol/Propanol | 5-50% | Moderate | Can be useful for some peptides, but may affect retention times in chromatography if used at high concentrations. |
| Chaotropic Agents | |||
| Guanidine Hydrochloride (Gdn-HCl) | 6 M | Very High | Strong denaturant; effective for highly aggregated peptides. Must be removed for most biological assays. |
| Urea | 8 M | Very High | Strong denaturant, similar to Gdn-HCl. Must be removed for most biological assays. |
| pH Modifiers | |||
| Acetic Acid | 10-50% | Varies | Effective for basic peptides (net positive charge). |
| Ammonium Bicarbonate/Ammonia | 1-10% | Varies | Effective for acidic peptides (net negative charge). |
Experimental Protocols
Protocol 1: Standard Solubilization of a Hydrophobic this compound Peptide
-
Initial Solubility Test: Weigh out a small, accurately measured amount of the lyophilized peptide.
-
Organic Solvent Addition: Add a minimal volume of 100% DMSO or DMF to the peptide. Vortex thoroughly.
-
Sonication (Optional): If the peptide does not fully dissolve, place the vial in a sonicator bath with ice water for 5-10 minute intervals.
-
Dilution: Once the peptide is fully dissolved, slowly add your desired aqueous buffer dropwise while continuously vortexing to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
Protocol 2: Solubilization of a Highly Aggregated this compound Peptide using a Chaotropic Agent
-
Prepare Chaotropic Solution: Prepare a stock solution of 6 M Guanidine Hydrochloride (Gdn-HCl) in your desired buffer.
-
Peptide Dissolution: Add the Gdn-HCl solution directly to the lyophilized peptide. Vortex and, if necessary, sonicate until the peptide is fully dissolved.
-
Removal of Chaotropic Agent (if required): If the chaotropic agent interferes with your downstream application, it must be removed. This can be achieved through methods such as dialysis or buffer exchange using size-exclusion chromatography.
-
Dialysis:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your peptide.
-
Load the peptide solution into the dialysis tubing/cassette.
-
Dialyze against your desired buffer, with several buffer changes, to reduce the concentration of the chaotropic agent.
-
-
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound peptides.
Caption: The relationship between peptide components and overall aqueous solubility.
References
Technical Support Center: Managing Difficult Sequences Containing Fmoc-DON-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for managing difficult peptide sequences containing Fmoc-DON-Boc (Fmoc-(S)-2-amino-6-(tert-butoxycarbonyl)-6-diazo-5-oxohexanoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in solid-phase peptide synthesis (SPPS)?
A1: The main challenges associated with incorporating this compound into peptide sequences revolve around the stability of the 6-diazo-5-oxo-L-norleucine (DON) moiety, potential for aggregation, and ensuring complete coupling and deprotection steps. The diazo group can be sensitive to certain chemical conditions, and the overall hydrophobicity of the protected amino acid can contribute to aggregation during chain elongation.
Q2: Is the diazo group of DON stable to standard Fmoc and Boc protecting group manipulation conditions?
A2: Yes, the diazo group in DON has been shown to be stable under standard Fmoc-SPPS conditions. This includes the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions for the final cleavage from the resin and removal of acid-labile side-chain protecting groups (e.g., trifluoroacetic acid).[1] However, prolonged exposure to strong acids or bases should be avoided to minimize the risk of degradation.
Q3: Can standard coupling reagents be used for this compound?
A3: Yes, standard coupling reagents used in Fmoc-SPPS are generally effective for coupling this compound. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) have been used successfully.[2]
Q4: How can I monitor the incorporation and stability of DON in my peptide?
A4: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) can be used to monitor the purity of the crude peptide after cleavage.[3][4] Mass spectrometry (MS) is crucial for confirming the molecular weight of the desired peptide, which will verify the presence of the DON residue.[3] For in-depth structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound or Subsequent Amino Acids
Symptoms:
-
Positive Kaiser test after coupling, indicating free amines.
-
Presence of deletion sequences (peptide lacking the intended amino acid) in the final product upon analysis by HPLC-MS.
Possible Causes:
-
Steric Hindrance: The bulky Fmoc and Boc protecting groups, along with the DON side chain, can sterically hinder the coupling reaction.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, preventing access of the activated amino acid.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the growing peptide chains.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Coupling Conditions | Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound (or the subsequent amino acid) and repeat the coupling step. Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion. |
| Use a More Potent Coupling Reagent | If using HBTU, consider switching to HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known to be more efficient for difficult couplings. |
| Change Solvent System | Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) to improve resin swelling and disrupt secondary structures that lead to aggregation. |
| Incorporate Chaotropic Salts | Add a chaotropic salt such as LiCl (0.5 M) to the coupling reaction to disrupt hydrogen bonding and reduce aggregation. |
| Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer to increase the kinetic energy of the reaction, which can help overcome steric hindrance and aggregation. |
Workflow for troubleshooting incomplete coupling.
Issue 2: Side Reactions or Degradation of the DON Moiety
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating masses that do not correspond to the target peptide or expected side products (e.g., deletion sequences).
Possible Causes:
-
Instability to Prolonged Acid/Base Exposure: Although generally stable, prolonged exposure to the acidic cleavage cocktail or the basic deprotection solution could lead to degradation of the diazo group.
-
Reaction with Scavengers: Certain scavengers in the cleavage cocktail could potentially react with the diazo-oxo functionality.
-
Photoreactivity: Diazo compounds can be light-sensitive.
Solutions:
| Strategy | Detailed Protocol |
| Minimize Exposure Times | Deprotection: Use the minimum time required for complete Fmoc removal, as monitored by UV-Vis of the piperidine-fulvene adduct. Cleavage: Limit the cleavage time to 2-3 hours. |
| Optimize Cleavage Cocktail | For peptides containing sensitive residues like methionine or tryptophan in addition to DON, a carefully chosen cleavage cocktail is essential. A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point. If methionine oxidation is a concern, consider a specialized cocktail such as Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide). |
| Protect from Light | Conduct synthesis and cleavage steps in amber glass vessels or protect the reaction vessel from direct light to prevent potential photodecomposition of the diazo group. |
Workflow for mitigating DON side reactions.
Issue 3: Difficulty in Orthogonal Removal of the Boc Group from the DON Side Chain
Symptoms:
-
Incomplete removal of the Boc group from the DON side chain after treatment with a mild acid, as confirmed by mass spectrometry.
-
Unwanted removal of other acid-labile side-chain protecting groups.
Possible Causes:
-
Insufficient Acid Strength or Time: The conditions used for selective Boc removal may not be sufficient for complete deprotection.
-
Poor Accessibility: Aggregation of the peptide on the resin may hinder access of the acid to the Boc group.
Solutions:
| Strategy | Detailed Protocol |
| Selective On-Resin Boc Deprotection | Protocol: 1. Ensure the N-terminus is protected (e.g., with Fmoc). 2. Swell the resin in DCM. 3. Treat the resin with a solution of 20-30% TFA in DCM for 2 x 20 minutes. 4. Wash thoroughly with DCM to remove residual acid. 5. Neutralize with a solution of 10% DIEA in DMF. 6. Wash extensively with DMF and DCM. The free amine on the DON side chain is now available for modification. |
| Address Aggregation | If aggregation is suspected, perform the selective deprotection in a solvent system known to disrupt secondary structures, such as NMP or a mixture containing a small percentage of DMSO. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, consider a second coupling.
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the fully assembled peptide-resin using 20% piperidine in DMF.
-
Resin Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without other sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the precipitated peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Disclaimer: These protocols are intended as a general guide. Optimization may be necessary for specific peptide sequences and synthetic scales. Always follow appropriate safety precautions when handling chemicals.
References
Validation & Comparative
A Comparative Purity Analysis of Peptides Synthesized via Fmoc and Boc Strategies
For researchers, scientists, and drug development professionals, the selection of a peptide synthesis strategy is a critical decision that directly influences the purity, yield, and overall success of the final product. While the term "Fmoc-DON-Boc" does not correspond to a standard or recognized reagent in the field of peptide synthesis, this guide provides a comprehensive comparison of the two predominant solid-phase peptide synthesis (SPPS) methodologies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies. This comparison will delve into the core chemistry, experimental protocols, and resulting peptide purity, supported by experimental data.
The choice between Fmoc and Boc chemistry is fundamental, as each has distinct advantages and disadvantages depending on the specific peptide sequence being synthesized.[][2][3] The Fmoc strategy is now more widely used due to its milder reaction conditions and amenability to automation.[3] However, the Boc strategy remains invaluable for synthesizing long or "difficult" peptide sequences that are prone to aggregation.[4]
Core Chemistry and Its Impact on Purity
The primary distinction between the two methods lies in the protecting group for the α-amino group of the amino acids and the chemical conditions used for its removal.
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc protecting group, which is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). The side-chain protecting groups are generally tert-butyl (tBu)-based and are cleaved at the final step with a strong acid, most commonly trifluoroacetic acid (TFA). This "orthogonality" is a significant advantage, as the Nα- and side-chain protecting groups are removed by different chemical mechanisms, minimizing unintended side-chain deprotection during the synthesis cycles.
-
Boc Strategy: This classic method employs the acid-labile Boc protecting group for the temporary Nα-protection. The Boc group is removed by treatment with a moderately strong acid, such as TFA. The side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step. The repeated acid exposure in the Boc strategy can lead to gradual degradation of the peptide-resin linkage and some side-chain protecting groups, potentially impacting the purity of the final product. However, for hydrophobic peptides prone to aggregation, the acidic conditions used for Boc removal can help to protonate the exposed amine terminal, reducing hydrogen bonding and improving coupling efficiency, which can lead to higher purity in these specific cases.
Comparative Data on Peptide Purity
The final purity of a synthetic peptide is highly dependent on the sequence, the efficiency of each coupling and deprotection step, and the choice of reagents. While a direct, universal purity percentage for each method is not feasible, general trends and findings from comparative studies can be summarized.
The synthesis of "difficult" sequences, which are prone to aggregation, often highlights the differences between the two strategies. For instance, in the synthesis of the aggregation-prone amyloid beta (Aβ) peptide (1-42), standard Fmoc/tBu SPPS can result in low yields and purity. In contrast, the Boc strategy is often preferred for such sequences as the acidic deprotection steps can disrupt the secondary structures that lead to aggregation.
The choice of coupling reagent within the Fmoc strategy also significantly impacts the purity of the crude peptide. A study comparing various activators for the synthesis of the 65-74 fragment of the acyl carrier peptide (a known difficult sequence) showed crude purities ranging from 70.27% to 83.63%, with HATU giving the best results at shorter coupling times and HCTU at longer coupling times. For a less complex peptide, G-LHRH, crude purities ranged from 78.52% to 90.84% with most activators.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |
| Side-Chain Protection | Benzyl-based | tert-Butyl-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (both Boc and benzyl groups are acid-labile) | High (base-labile Fmoc vs. acid-labile tBu) |
| Typical Crude Purity | Can be higher for hydrophobic or aggregation-prone peptides. | Generally high, but can be lower for difficult sequences. |
| Key Side Reactions | Acid-catalyzed side reactions; gradual loss of side-chain protecting groups. | Aspartimide formation; piperidine adduct formation. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation. |
| Safety Concerns | Use of highly corrosive and toxic HF requires special equipment. | Milder reagents are generally used. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and making informed comparisons. Below are generalized protocols for key experiments in peptide synthesis and analysis.
1. Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a typical manual synthesis cycle on a resin support.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal carboxylic acids) is swelled in DMF for 1-2 hours.
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for an initial 1-3 minutes, followed by a second treatment for 10-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent such as HBTU, HATU, or HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
2. Peptide Cleavage and Deprotection (Fmoc Strategy)
-
Preparation: The peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage: A cleavage cocktail is prepared, typically consisting of TFA, water, and scavengers like triisopropylsilane (TIS) to protect sensitive amino acids from side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: The cleavage cocktail is added to the dried peptide-resin and allowed to react for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
3. Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: A small amount of the crude peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatography: The sample is injected onto a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA) is used to elute the peptide and any impurities.
-
Detection: The elution profile is monitored by UV absorbance, typically at 214 nm or 280 nm.
-
Purity Calculation: The purity of the peptide is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow and Comparisons
To better illustrate the processes and their relationships, the following diagrams are provided.
References
Navigating the Labyrinth of Unnatural Amino Acids: A Comparative Guide to Validating Fmoc-DON-Boc Incorporation
For researchers at the forefront of drug discovery and peptide science, the successful incorporation of unnatural amino acids (UAAs) is a critical step in designing novel therapeutics. Among these, Fmoc-DON-Boc, a protected form of 6-diazo-5-oxo-L-norleucine (DON), presents unique analytical challenges. This guide provides a comprehensive comparison of methodologies for validating the incorporation of this compound into synthetic peptides, with a focus on the classical Edman degradation technique and its modern counterpart, mass spectrometry.
The deliberate introduction of UAAs like DON, a glutamine antagonist with anti-cancer properties, into peptide sequences allows for the fine-tuning of biological activity, stability, and pharmacokinetic profiles. However, verifying the precise placement and integrity of these modified residues is paramount. This guide offers detailed experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate validation strategy.
The Litmus Test: Edman Degradation for UAA Incorporation
Edman degradation has long been the gold standard for N-terminal sequencing of peptides.[1][2][3] The method involves a stepwise removal and identification of amino acid residues from the N-terminus. When a peptide is believed to contain an unnatural amino acid such as DON, Edman degradation can theoretically be employed to confirm its position in the sequence.
A successful validation via Edman degradation hinges on the generation of a unique and identifiable phenylthiohydantoin (PTH) derivative of the unnatural amino acid. This PTH-UAA should have a distinct retention time in subsequent HPLC analysis compared to the 20 proteinogenic amino acids.
However, the chemical reactivity of the UAA side chain under the cyclic acidic and basic conditions of Edman degradation is a critical consideration.[1] For DON, the diazo-keto functional group is of particular concern. Literature on the bioanalysis of DON indicates its instability and the need for specific derivatization techniques for stable quantification, suggesting that it may not withstand the standard Edman sequencing protocol.[4]
Predicted Outcome of Edman Degradation of a DON-Containing Peptide
Given the chemical nature of 6-diazo-5-oxo-L-norleucine, several outcomes are possible when a peptide containing this residue is subjected to Edman degradation. These possibilities underscore the challenges in using this traditional method for validation.
| Predicted Outcome | Rationale | Implication for Validation |
| Successful Identification | The DON side chain is stable throughout the Edman cycles, and the resulting PTH-DON derivative is stable and exhibits a unique, reproducible retention time on HPLC. | Direct and conclusive validation of incorporation and position. |
| Side-Chain Modification | The acidic (trifluoroacetic acid) or basic (phenyl isothiocyanate coupling) conditions of the Edman cycle chemically alter the diazo-keto group of the DON side chain. This could result in a consistent, but modified, PTH derivative. | Validation is possible but requires characterization of the modified PTH-DON derivative to establish a new standard. |
| Signal Loss ("Blank") | The DON residue or its PTH derivative is unstable and degrades completely during the sequencing cycle, leading to a "blank" at that position in the HPLC chromatogram. | Suggests incorporation at that position but does not provide definitive confirmation of the UAA's identity. |
| Sequence Termination | The modified amino acid or its derivative inhibits the enzymatic or chemical cleavage steps of the Edman degradation process, leading to a premature termination of the sequencing run. | Indicates the presence of a modification but prevents the sequencing of the subsequent residues. |
Due to the likely instability of the diazo group, direct validation of DON incorporation by Edman degradation is predicted to be challenging. Researchers should be prepared for the possibility of ambiguous results.
A Modern Alternative: The Power of Mass Spectrometry
In light of the potential limitations of Edman degradation for analyzing peptides with reactive UAAs, high-resolution mass spectrometry (MS) has emerged as a powerful and often preferred alternative. Tandem mass spectrometry (MS/MS) allows for the direct sequencing of peptides and the precise localization of modified residues.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Stepwise chemical degradation from the N-terminus. | Fragmentation of the peptide ion and analysis of the resulting fragment ions. |
| Sample Requirement | Requires a free N-terminus; N-terminal modifications can block the process. | Can analyze N-terminally modified peptides. |
| Sensitivity | Typically in the low picomole range. | Can achieve sub-picomole to femtomole sensitivity. |
| Throughput | Relatively low throughput due to the cyclic nature of the process. | High throughput, suitable for complex mixtures. |
| Compatibility with DON | Questionable due to the potential instability of the diazo-keto group under the reaction conditions. | Generally more compatible as it is a gas-phase analysis with various fragmentation techniques available. |
| Information Provided | Provides the sequence of amino acids from the N-terminus. | Provides the peptide sequence, mass of the modified residue, and its location within the peptide. Can also provide information on other post-translational modifications. |
Experimental Protocols
Protocol 1: Validation of DON Incorporation by Edman Degradation
Objective: To determine the sequence of a synthetic peptide containing 6-diazo-5-oxo-L-norleucine and confirm the position of its incorporation.
Materials:
-
Purified synthetic peptide containing DON
-
Automated Edman Sequencer
-
Reagents for Edman degradation (phenyl isothiocyanate, trifluoroacetic acid, etc.)
-
HPLC system with a UV detector
-
Standard PTH-amino acid mixture
Methodology:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water) at a concentration suitable for the sequencer (typically 10-100 pmol).
-
Edman Sequencing: Load the sample onto the automated sequencer. The instrument will perform the following steps cyclically:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid (trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative.
-
-
HPLC Analysis: The resulting PTH-amino acid is injected into an HPLC system.
-
Data Analysis: The retention time of the unknown PTH derivative is compared to the retention times of the standard 20 PTH-amino acids. A novel, well-resolved peak would indicate the presence of the PTH-DON derivative. The sequence is determined by the order of the identified PTH-amino acids in each cycle.
Protocol 2: Validation of DON Incorporation by Tandem Mass Spectrometry (MS/MS)
Objective: To confirm the mass and sequence of a synthetic peptide containing 6-diazo-5-oxo-L-norleucine.
Materials:
-
Purified synthetic peptide containing DON
-
Mass spectrometer capable of tandem MS (e.g., Q-TOF, Orbitrap)
-
HPLC system for online liquid chromatography-mass spectrometry (LC-MS)
-
Solvents for LC-MS (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a solvent compatible with LC-MS (e.g., 50% acetonitrile/0.1% formic acid) to a final concentration of approximately 1 µM.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC system coupled to the mass spectrometer.
-
The peptide is separated from impurities on a C18 column using a water/acetonitrile gradient.
-
The eluted peptide is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio (m/z) of the intact peptide is measured in an MS1 scan.
-
The ion corresponding to the peptide of interest is isolated and fragmented (e.g., by collision-induced dissociation).
-
The m/z of the fragment ions are measured in an MS2 scan.
-
-
Data Analysis:
-
Confirm that the measured mass of the intact peptide in the MS1 scan matches the theoretical mass of the peptide with the incorporated DON residue.
-
Analyze the MS2 spectrum to deduce the amino acid sequence. The mass difference between consecutive b- or y-ions will correspond to the mass of an amino acid residue. The presence of a mass shift corresponding to the DON residue will confirm its incorporation and position.
-
Visualizing the Workflow
Caption: Workflow of Edman degradation for a peptide with N-terminal DON.
Caption: Workflow for validation of DON incorporation by mass spectrometry.
References
The Double-Edged Sword: A Comparative Guide to the Biological Activity of Peptides Synthesized with 6-Diazo-5-oxo-L-norleucine (DON)
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the arsenal of synthetic peptides, those incorporating the unnatural amino acid 6-Diazo-5-oxo-L-norleucine (DON) have garnered significant interest. This guide provides an objective comparison of the biological activity of DON-containing peptides, primarily synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), with relevant alternatives, supported by experimental data and detailed protocols.
The core of this guide revolves around the potent biological activity of DON as a glutamine antagonist. By mimicking glutamine, DON-containing peptides can irreversibly inhibit a range of glutamine-utilizing enzymes, a critical pathway for the proliferation of many cancer cells, which are often termed "glutamine-addicted". This guide will delve into the synthesis of these peptides, their mechanism of action, comparative efficacy, and the experimental methods used to evaluate them.
Performance Comparison: DON-Peptides vs. Alternatives
The primary application of peptides incorporating 6-Diazo-5-oxo-L-norleucine (DON) is as inhibitors of glutamine metabolism, a key pathway in cancer cell proliferation. The effectiveness of these peptides is often compared to DON itself and other small molecule inhibitors targeting the same pathways.
| Compound/Peptide | Target Enzyme(s) | Cell Line | IC50 (µM) | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Pan-glutamine-utilizing enzyme inhibitor | MIA PaCa-2 | ~1-10 | [1] |
| BxPC-3 | ~1-10 | [1] | ||
| Capan-2 | ~1-10 | [1] | ||
| PANC-1 | ~1-10 | [1] | ||
| CB-839 (Telaglenastat) | Glutaminase (GLS1) specific inhibitor | Various | Varies | [2] |
| JHU083 (DON prodrug) | Pan-glutamine-utilizing enzyme inhibitor (releases DON) | Murine tumors | Not specified |
Note: IC50 values for DON can vary between studies and cell lines, but generally fall within the low micromolar range. Direct comparative IC50 values for specific DON-peptides are less commonly published in a comparative format against other inhibitors. The focus is often on the improved therapeutic index of DON prodrugs over DON itself.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to assess these peptides, the following diagrams illustrate the glutamine metabolism pathway and a typical experimental workflow for evaluating enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a DON-containing peptide and for assessing its biological activity.
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a DON-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-protected DON amino acid derivative.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-6-diazo-5-oxonorleucine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, including the Fmoc-DON-OH residue.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DTT) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Glutaminase (GLS1) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of glutaminase 1.
Materials:
-
Recombinant human GLS1 enzyme
-
GLS1 assay buffer
-
L-glutamine (substrate)
-
Coupling enzyme mix (e.g., glutamate oxidase, HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black microplate
-
Test compounds (DON-peptides) and control inhibitor (e.g., CB-839)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the GLS1 enzyme to the working concentration in assay buffer. Prepare a series of dilutions of the test compounds and control inhibitor.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compounds or control inhibitor to the respective wells. Include a "no inhibitor" control.
-
Add the GLS1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Prepare the substrate solution containing L-glutamine, the coupling enzyme mix, and the fluorometric probe.
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Continue to measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (DON-peptides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a "vehicle control" (medium with the same concentration of solvent used to dissolve the compounds) and a "no cell" control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
Peptides synthesized with 6-Diazo-5-oxo-L-norleucine represent a potent class of glutamine antagonist inhibitors with significant potential in anticancer research. While their broad-spectrum activity is highly effective, it also presents challenges in terms of toxicity. The development of peptide-based prodrugs is a promising strategy to improve the therapeutic index of DON. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers aiming to explore and develop novel DON-containing peptides as next-generation therapeutics. The continued investigation into the synthesis and biological evaluation of these compounds will undoubtedly contribute to the advancement of targeted cancer therapies.
References
Unraveling Protecting Group Performance in Peptide Synthesis: A Comparative Guide
A comprehensive analysis of protecting group strategies is crucial for researchers, scientists, and drug development professionals to ensure optimal yield, purity, and efficiency in peptide synthesis. While the specific protecting group "Fmoc-DON-Boc" does not appear to be documented in readily available scientific literature, this guide provides a detailed comparison of the two most prevalent orthogonal protecting group strategies: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for specific research applications.
Key Distinctions: Fmoc vs. Boc Chemistry
The cornerstone of modern solid-phase peptide synthesis (SPPS) is the use of temporary protecting groups for the α-amino group of amino acids, which are selectively removed at each cycle of peptide chain elongation. The choice between the Fmoc and Boc protecting groups dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.[][2]
The fundamental difference lies in their chemical lability:
-
Fmoc (Fluorenylmethyloxycarbonyl): This protecting group is base-labile and is typically removed under mild basic conditions using a solution of piperidine in a solvent like dimethylformamide (DMF).[2][3] This allows for the use of acid-labile side-chain protecting groups.
-
Boc (tert-Butoxycarbonyl): In contrast, the Boc group is acid-labile and is cleaved using moderately strong acids, such as trifluoroacetic acid (TFA).[2] This strategy necessitates the use of side-chain protecting groups that are stable to acid but can be removed by a stronger acid in the final cleavage step.
This orthogonality is a key principle in SPPS, enabling the selective deprotection of the α-amino group without affecting the side-chain protecting groups until the final cleavage step.
Performance Comparison: Fmoc vs. Boc Strategies
The selection of a protecting group strategy has significant implications for the synthesis of peptides, particularly concerning yield, purity, and the synthesis of challenging sequences.
| Parameter | Fmoc Strategy | Boc Strategy | Citations |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (strong acid) | |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) | |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF, TFMSA) | |
| Orthogonality | Fully orthogonal | Quasi-orthogonal | |
| Automation | Highly amenable | Less common in modern automated synthesizers | |
| Handling Precautions | Standard laboratory procedures | Requires specialized equipment for handling corrosive and hazardous acids like HF | |
| Compatibility with PTMs | Generally high due to mild conditions | Limited due to harsh final cleavage | |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation | t-butyl cation-mediated side reactions, premature side-chain deprotection |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of either the Fmoc or Boc SPPS strategy. Below are generalized protocols for key steps in each methodology.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis on a Rink Amide resin for a C-terminal amide peptide.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM.
-
Treat the peptide-resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane (TIS)), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and lyophilization.
-
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis on a Merrifield resin for a C-terminal carboxylic acid peptide.
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in DMF/DCM.
-
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the protonated N-terminus with a solution of 5-10% DIPEA in DCM.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Activate the next Boc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction and wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2, 3, and 4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a strong acid cocktail, such as anhydrous HF or TFMSA, containing scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether and isolate it.
-
Visualizing Synthesis Workflows
Diagrams illustrating the key steps in both Fmoc and Boc SPPS provide a clear visual comparison of the two methodologies.
Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) strategy.
Caption: Workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) strategy.
Conclusion
The choice between Fmoc and Boc protecting group strategies is a critical decision in peptide synthesis that significantly influences the outcome of the process. The Fmoc strategy has become the more widely adopted method in modern SPPS due to its milder deprotection conditions, full orthogonality, and high amenability to automation, making it particularly suitable for the synthesis of complex and modified peptides. However, the Boc strategy remains a valuable tool, especially for the synthesis of long, hydrophobic, or aggregation-prone peptide sequences where the repetitive acid treatments can be advantageous. By carefully considering the specific requirements of the target peptide and the advantages and limitations of each strategy, researchers can select the most appropriate method to achieve their synthetic goals with high efficiency and purity.
References
Confirming the Structure of Fmoc-DON-Boc: An Analytical Comparison Guide
The precise structural confirmation of protected amino acids, such as Fmoc-6-diazo-5-oxo-L-norleucine-Boc (Fmoc-DON-Boc), is a critical checkpoint in solid-phase peptide synthesis (SPPS). The purity and structural integrity of these building blocks directly impact the outcome of the synthesis, influencing the final peptide's purity, yield, and biological activity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) analysis and alternative techniques for the structural elucidation of this compound, complete with experimental data and protocols to assist researchers in selecting the most appropriate methods for their needs.
NMR Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a sample. Both ¹H and ¹³C NMR are instrumental in confirming the presence of the Fmoc and Boc protecting groups and elucidating the core structure of the DON amino acid derivative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (MeOD-d4).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.[1][2]
Table 1: Representative ¹H and ¹³C NMR Data for a Protected Amino Acid Derivative Similar to this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.76-7.31 (m, 8H) | Aromatic protons (Fmoc group) | 175.0 | Carbonyl (Peptide bond) |
| 5.72 (m, 1H) | NH proton | 156.0 | Carbonyl (Fmoc/Boc) |
| 4.73 (m, 1H) | α-CH | 143.7, 141.3 | Aromatic carbons (Fmoc) |
| 4.40 (d, J=7.2 Hz, 2H) | CH₂ (Fmoc group) | 127.8, 127.1, 125.2, 120.0 | Aromatic carbons (Fmoc) |
| 4.24 (t, J=7.2 Hz, 1H) | CH (Fmoc group) | 80.5 | Quaternary carbon (Boc) |
| 3.22-3.15 (m, 2H) | ε-CH₂ | 67.5 | CH (Fmoc) |
| 2.82 (m, 1H) | δ-CH | 53.5 | α-CH |
| 1.95 (m, 1H) | β-CH | 47.1 | CH₂ (Fmoc) |
| 1.43 (s, 9H) | tert-Butyl protons (Boc group) | 32.8, 32.7, 32.4 | Side chain CH₂ |
| 1.25 (m, 3H) | γ-CH₂ | 28.9 | tert-Butyl carbons (Boc) |
Note: The data presented is based on similar protected amino acid structures found in the literature and serves as a representative example.[1][3]
Alternative Analytical Techniques
While NMR provides comprehensive structural information, other techniques can offer complementary or faster verification of the this compound structure.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight and purity | High sensitivity, provides purity information | Does not provide detailed structural connectivity |
| FT-IR | Presence of functional groups | Fast, non-destructive | Provides limited structural detail, complex spectra |
| HRMS | Exact molecular weight and elemental composition | High accuracy and precision for formula determination | Does not provide structural isomer information |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of acetonitrile in water.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-H).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for infusion or LC-MS analysis.
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Visualizing the Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the experimental process and the biological relevance of DON, the following diagrams are provided.
Conclusion
The structural confirmation of this compound and other protected amino acids is paramount for successful peptide synthesis. NMR spectroscopy stands out as the most definitive method, providing a detailed structural map of the molecule. However, for routine checks of molecular weight and purity, LC-MS is an invaluable, high-throughput alternative. FT-IR and HRMS offer further complementary data to provide a comprehensive analytical profile. The choice of technique will ultimately depend on the specific requirements of the research, including the level of structural detail needed, sample availability, and access to instrumentation.
References
A Cost-Benefit Analysis of Utilizing Fmoc-DON-Boc in Synthesis for Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cytotoxic agents into peptide-based delivery systems is a cornerstone of modern targeted cancer therapy. This guide provides a comprehensive cost-benefit analysis of utilizing a specialized building block, Fmoc-DON-Boc, in the synthesis of peptide-drug conjugates (PDCs). Here, "DON" refers to 6-diazo-5-oxo-L-norleucine, a potent glutamine antagonist with established anticancer activity.[1][2] The analysis compares the use of a pre-functionalized this compound monomer with alternative synthetic strategies, offering experimental data and protocols to inform research and development decisions.
Executive Summary
The use of a bespoke this compound building block in solid-phase peptide synthesis (SPPS) presents a trade-off between upfront synthetic investment and downstream efficiency and product homogeneity. While the initial preparation of this specialized monomer incurs costs in terms of time and resources, it offers significant advantages in controlling the precise placement and stoichiometry of the cytotoxic payload within a peptide sequence. This contrasts with the more common method of post-synthesis conjugation, which, while utilizing readily available starting materials, can lead to challenges in purification and product consistency. The choice of strategy is contingent on the specific research or development goals, scale of synthesis, and the desired final product attributes.
Comparative Analysis of Synthetic Strategies
The primary application for an this compound monomer is in the streamlined synthesis of PDCs, where DON is the cytotoxic payload.[3][4] The analysis below weighs two primary approaches:
-
Strategy A: Direct incorporation of an this compound building block during SPPS.
-
Strategy B: Standard SPPS of the peptide followed by post-synthetic conjugation of DON.
Data Presentation: A Quantitative Comparison
| Parameter | Strategy A: this compound Monomer | Strategy B: Post-Synthetic Conjugation | References |
| Starting Material Cost | Higher (custom synthesis of monomer) | Lower (commercial availability of peptide components and DON) | [5] |
| Synthesis Time | Faster for the final PDC assembly | Slower overall due to additional conjugation and purification steps | |
| Overall Yield | Potentially higher and more predictable | Variable, dependent on conjugation efficiency and purification losses | |
| Product Purity & Homogeneity | High, single, well-defined product | Potential for mixed products (e.g., unconjugated peptide, multiple conjugations) | |
| Purification Complexity | Simpler, standard peptide purification | More complex, requiring separation of conjugated from unconjugated species | |
| Versatility | Limited to the specific this compound monomer | More versatile, allowing for different conjugation sites and linkers |
Cost Considerations
The primary cost driver for Strategy A is the synthesis of the this compound monomer. 6-Diazo-5-oxo-L-norleucine (DON) itself is a specialized chemical with costs in the range of
80−
300 for small quantities (5-25mg). The multi-step synthesis to attach Fmoc and Boc protecting groups would further add to this cost.
In contrast, Strategy B utilizes more readily available and competitively priced starting materials. Standard Fmoc- and Boc-protected amino acids are available from numerous suppliers with a wide range of pricing. Similarly, resins and coupling reagents are standard laboratory consumables. However, the cost savings on starting materials in Strategy B can be offset by the increased costs associated with more complex purification and potentially lower overall yields.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for Fmoc-based SPPS, which is the foundational method for both strategies discussed.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-adduct.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Post-Synthetic Conjugation of DON (Strategy B)
This protocol assumes the peptide has been synthesized with a specific amino acid side chain (e.g., a lysine with an orthogonal protecting group) for targeted conjugation.
-
Selective Deprotection: If necessary, selectively deprotect the side chain of the amino acid intended for conjugation while the peptide is still on the resin.
-
Activation of DON: Activate the carboxylic acid group of DON using a suitable coupling agent (e.g., HBTU/DIEA).
-
Conjugation: Add the activated DON to the resin-bound peptide and allow the reaction to proceed until completion.
-
Cleavage and Purification: Cleave the DON-conjugated peptide from the resin and purify as described in the general SPPS protocol. The purification will require careful optimization to separate the desired conjugate from any unconjugated peptide.
Visualization of Workflows and Pathways
Synthetic Workflow Comparison
Caption: Comparative workflows for the synthesis of DON-PDCs.
Glutamine Antagonist Mechanism of Action
Caption: Mechanism of action of DON as a glutamine antagonist.
Conclusion and Recommendations
The choice between using a pre-synthesized this compound building block and a post-synthetic conjugation strategy is a critical decision in the development of DON-based PDCs.
This compound Monomer (Strategy A) is recommended when:
-
High product homogeneity is critical: This approach ensures a single, well-defined product, which is often a requirement for therapeutic applications.
-
The peptide sequence is complex: Direct incorporation can simplify the overall process for challenging sequences.
-
Scalability and reproducibility are priorities: A well-defined monomer can lead to more robust and scalable manufacturing processes.
Post-Synthetic Conjugation (Strategy B) may be more suitable for:
-
Initial exploratory studies: The lower upfront cost of starting materials makes this approach attractive for screening different peptide sequences and conjugation strategies.
-
Situations requiring versatility: This method allows for the testing of various linkers and attachment points without the need to synthesize a new monomer for each variation.
-
When the synthesis of the this compound monomer proves to be exceptionally challenging or low-yielding.
Ultimately, a thorough evaluation of the project-specific requirements, including budget, timeline, and desired product quality, will guide the optimal synthetic strategy. For late-stage preclinical and clinical development, the investment in a robust synthesis of an this compound monomer is likely to be justified by the benefits in product quality and manufacturing consistency.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 3. Peptide Drug Conjugates and Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. chemimpex.com [chemimpex.com]
Scaling Peptide Synthesis: A Comparative Guide to Orthogonal Fmoc-Based Strategies
For researchers and professionals in drug development, the ability to scale peptide synthesis from the laboratory bench to industrial production is a critical consideration. The choice of synthetic strategy profoundly impacts yield, purity, cost-effectiveness, and the feasibility of producing complex peptides at a large scale. While the term "Fmoc-DON-Boc" does not correspond to a standard peptide synthesis strategy and is likely a typographical error, it points towards the sophisticated use of orthogonal protecting groups in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparison of the scalability of standard Fmoc-SPPS, the traditional Boc-SPPS, and an advanced Fmoc-SPPS strategy employing an orthogonal protecting group combination, such as Fmoc for the α-amine, Boc for side-chain protection of certain residues, and a third group like Dde or ivDde for site-specific modifications.
Performance and Scalability Comparison
The scalability of a peptide synthesis strategy is determined by a multitude of factors including the robustness of the chemistry, ease of automation, safety of the reagents, and the overall process economics. Below is a comparative summary of the key performance indicators for the three strategies at different scales.
| Parameter | Fmoc-SPPS (Standard) | Boc-SPPS (Standard) | Fmoc-SPPS with Orthogonal Protection (e.g., Dde/ivDde) |
| Chemistry Principle | Base-labile Fmoc for Nα-protection; acid-labile side-chain protection (e.g., tBu). | Acid-labile Boc for Nα-protection; harsher acid-labile side-chain protection (e.g., Bzl). | Base-labile Fmoc for Nα-protection; acid-labile side-chain protection (e.g., tBu, Boc); and a third orthogonally protected group (e.g., hydrazine-labile Dde/ivDde). |
| Scalability | Highly scalable due to mild reaction conditions and amenability to automation.[][2][3] | Scalable, with a long history in industrial production, but can be limited by the need for specialized equipment for handling harsh acids like HF. | Scalable, but the complexity of multiple deprotection steps can introduce challenges in process control and optimization at a very large scale.[4][5] |
| Typical Crude Purity (Lab Scale) | Generally high (>70-90% for routine peptides). | Can be high, especially for aggregation-prone sequences, but the harsh final cleavage can generate more side products. | Purity is sequence-dependent and can be high, but the additional deprotection steps can sometimes lead to side reactions if not optimized. |
| Overall Yield (Industrial Scale) | Good to excellent, with continuous process improvements. | Can be very good, but losses can occur during the harsh cleavage step. | Generally good, but the multi-step deprotection and modification can lead to a lower overall yield compared to linear standard syntheses. |
| Cost-Effectiveness | Generally cost-effective at large scale due to automation and efficient processes. The cost of Fmoc-amino acids has decreased significantly. | Raw materials (Boc-amino acids) are often cheaper, but the overall cost can be higher due to the need for specialized equipment and handling of hazardous reagents. | Higher initial cost due to specialized protected amino acids (e.g., Fmoc-Lys(Dde)-OH). The overall cost-effectiveness depends on the value of the complex peptide being synthesized. |
| Key Advantages | Milder conditions, high purity, ease of automation, and suitability for a wide range of peptides, including those with sensitive modifications. | Effective for long and difficult sequences prone to aggregation. | Enables the synthesis of complex peptides such as branched, cyclic, or site-specifically modified peptides. |
| Key Disadvantages | Potential for diketopiperazine formation and aspartimide formation in certain sequences. | Use of hazardous and corrosive acids (TFA for deprotection, HF for cleavage). Not suitable for many sensitive peptide modifications. | Increased process complexity, potential for side reactions during multiple deprotection steps, and higher raw material costs. |
Experimental Protocols
To provide a practical comparison, below are generalized experimental protocols for the synthesis of a model peptide using each of the three strategies.
Protocol 1: Standard Fmoc-SPPS
This protocol outlines the synthesis of a linear peptide on a solid support using the standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the pre-loaded resin if necessary using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIEA in DMF).
-
-
Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an activating agent (e.g., HCTU, HATU) and a base (e.g., DIEA) in DMF.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Standard Boc-SPPS
This protocol describes the synthesis of a linear peptide using the traditional Boc/Bzl strategy.
-
Resin Preparation: Swell Merrifield resin in DCM for 1-2 hours.
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin, typically as a cesium salt, in DMF at elevated temperature.
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 30-50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the N-terminal amine with a solution of 5-10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a coupling agent (e.g., DCC/HOBt) in DCM/DMF.
-
Washing: Wash the resin with DCM/DMF.
-
-
Final Cleavage:
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.
-
-
Peptide Work-up and Purification:
-
Evaporate the HF.
-
Wash the resin with cold diethyl ether to remove organic byproducts.
-
Extract the peptide with an appropriate aqueous solvent.
-
Purify by RP-HPLC.
-
Protocol 3: Fmoc-SPPS with Orthogonal Dde Protection
This protocol illustrates the synthesis of a branched peptide by incorporating a lysine residue with a Dde-protected side chain.
-
Linear Peptide Synthesis: Synthesize the main peptide chain using the standard Fmoc-SPPS protocol (Protocol 1). Incorporate Fmoc-Lys(Dde)-OH at the desired branching point.
-
Selective Dde Deprotection:
-
After completion of the linear sequence, treat the resin-bound peptide with a solution of 2-5% hydrazine in DMF for 10-30 minutes.
-
Repeat the hydrazine treatment.
-
Wash the resin thoroughly with DMF.
-
-
Side Chain Elongation:
-
Couple the first Fmoc-protected amino acid of the branch to the deprotected lysine side-chain amine using standard Fmoc coupling conditions.
-
Continue the peptide chain elongation on the side chain following the standard Fmoc-SPPS cycles.
-
-
Final Deprotection and Cleavage:
-
Once the synthesis of the branched peptide is complete, perform the final Fmoc deprotection.
-
Cleave the peptide from the resin and remove all acid-labile side-chain protecting groups using a standard TFA cleavage cocktail as in Protocol 1.
-
-
Peptide Purification: Purify the branched peptide using RP-HPLC.
Visualizing the Workflows and Concepts
To better understand the described processes and concepts, the following diagrams have been generated using the DOT language.
Caption: Workflow of the standard Fmoc-SPPS cycle.
Caption: Workflow of the standard Boc-SPPS cycle.
Caption: Concept of orthogonal protection in Fmoc-SPPS.
Conclusion
The choice of a peptide synthesis strategy for large-scale production is a multifaceted decision that requires careful consideration of the target peptide's complexity, desired purity, and overall economic viability. For the synthesis of linear peptides, Fmoc-SPPS has largely become the method of choice in modern manufacturing due to its mild conditions, high purity profiles, and amenability to automation. While Boc-SPPS remains a valuable tool for certain challenging sequences, its reliance on hazardous reagents presents significant scalability hurdles.
For complex peptides requiring site-specific modifications, the use of an orthogonal Fmoc-based strategy with protecting groups like Dde or ivDde is indispensable. Although this approach introduces additional steps and can be more costly in terms of raw materials, it provides the necessary chemical precision to construct intricate molecular architectures that are inaccessible with standard methods. As the demand for more sophisticated peptide therapeutics grows, the development and optimization of scalable, orthogonal synthesis strategies will continue to be a key area of innovation in pharmaceutical manufacturing.
References
Orthogonal Protection Strategies in Therapeutic Peptide Development: A Comparative Guide to Linker Technologies
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex therapeutic peptides and peptide-drug conjugates (PDCs). The orthogonal pairing of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group offers a versatile platform for constructing these sophisticated molecules. This guide provides a comparative analysis of linker technologies within the context of a dual Fmoc/Boc protection strategy, supported by experimental data and detailed protocols to inform the design and synthesis of next-generation therapeutic peptides.
While a specific entity denoted "Fmoc-DON-Boc" is not found in the scientific literature, the underlying chemical principles point to a synthetic approach where Fmoc and Boc protecting groups are used orthogonally. Typically, in the solid-phase peptide synthesis (SPPS) of a PDC, the peptide backbone is assembled using Fmoc-protected amino acids. Concurrently, a linker-payload component might be protected with a Boc group. This strategy allows for the selective deprotection and manipulation of different parts of the molecule during synthesis, enabling the precise construction of the final conjugate.
Comparative Analysis of Linker Performance in PDCs
The linker connecting the peptide to the cytotoxic payload is a critical determinant of a PDC's therapeutic index, influencing its stability in circulation, drug-release mechanism, and overall efficacy. Below is a comparison of different linker types, with performance data drawn from a comparative study on amphiphilic peptide-drug conjugates targeting the αvβ3 integrin.[1]
| Linker Type | Linker Example | Drug Loading Capacity | In Vitro Antitumor Efficacy (IC50 in B16 cells) | In Vivo Antitumor Efficacy (% Tumor Growth Inhibition) | Key Characteristics |
| Enzyme-Cleavable | Valine-Citrulline (VC) | High | High | ~70% | Stable in circulation; cleaved by lysosomal enzymes (e.g., Cathepsin B) intracellularly.[1] |
| Redox-Sensitive | Disulfide (SS) | High | Moderate | ~40% | Cleaved in the reducing environment of the cell cytoplasm (high glutathione concentration).[1] May exhibit lower stability in circulation. |
| Non-Cleavable | Thioether (S) | High | High | ~60% | Drug is released upon lysosomal degradation of the peptide backbone.[1] Generally more stable in circulation. |
Signaling Pathways and Release Mechanisms
The targeted delivery and controlled release of the cytotoxic payload are central to the mechanism of action of PDCs. Upon binding to the target receptor on a cancer cell, the PDC is internalized, typically via endocytosis. The design of the linker dictates the subsequent intracellular trafficking and drug release pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-DON-Boc
The foundational principle for disposing of Fmoc-DON-Boc is to treat it as hazardous chemical waste.[1][2] Under no circumstances should this compound or its associated waste be discarded in regular trash or discharged into the sewer system.[2][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[3]
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound should be handled with care, assuming it presents potential health hazards. The necessary personal protective equipment must be worn at all times when handling the compound or its waste.
| Hazard Category | Description | Source | Personal Protective Equipment (PPE) |
| Skin Irritation | May cause skin irritation. | Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). | |
| Eye Irritation | May cause serious eye irritation. | Eye Protection: Chemical safety goggles or a face shield. | |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Respiratory Protection: A NIOSH-approved respirator if dust is generated or if ventilation is inadequate. | |
| General Handling | Skin and Body Protection: A laboratory coat and closed-toe shoes are required. |
Step-by-Step Disposal Protocol
Proper segregation of waste is the most critical step in the disposal process to prevent dangerous reactions, such as the violent reaction that can occur from mixing acidic and basic waste streams.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Any contaminated disposable materials, such as weighing paper, pipette tips, and gloves, must also be placed in this container.
-
The container should be made of a non-reactive material like high-density polyethylene (HDPE) and kept securely sealed when not in use.
-
-
Liquid Waste:
-
Acidic Waste: Solutions generated from the cleavage of the Boc group, which typically involve strong acids like trifluoroacetic acid (TFA), must be collected in a separate, acid-resistant container.
-
Basic Waste: Solutions from the removal of the Fmoc group, often containing bases like piperidine in DMF, must be collected in a separate, base-resistant container.
-
Aqueous Solutions: Aqueous waste from washing or extraction steps should be collected separately. The pH of this waste must be neutralized to between 6.0 and 8.0 before being labeled for disposal.
-
2. Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and the names of any solvents or reagents in the mixture.
-
The primary hazards associated with the waste (e.g., "Irritant," "Corrosive").
-
The date when waste was first added to the container.
3. Spill and Decontamination Procedures:
In the event of a spill, immediate action is required to contain and clean the area.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to cover and contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
4. Storage and Final Disposal:
-
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This storage area should be away from incompatible materials to prevent accidental reactions.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance guide, the following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound and associated waste streams.
References
Personal protective equipment for handling Fmoc-DON-Boc
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to Fmoc-DON-Boc. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical substances.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from dust particles and splashes of solutions containing the compound.[1][2] |
| Hand Protection | Nitrile Gloves | Disposable, powder-free, chemical-resistant. | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | N95 (US) or P1 (EN 143) rated for nuisance dust. | Recommended when handling the powder form to avoid inhalation of dust particles.[1] Use in a well-ventilated area or under a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Experimental Protocol for Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label correctly identifies the contents as this compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3]
-
Preparation for Use:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To weigh the compound, carefully transfer the required amount from the storage container to a weighing vessel using a clean spatula. Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
-
Experimental Handling:
-
When transferring the compound or its solutions, use appropriate laboratory equipment (e.g., pipettes, syringes) to avoid spills.
-
Keep the container closed when not in use.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated, sealed waste container for chemical waste.
-
Liquid Waste: Collect unused solutions containing this compound in a clearly labeled, sealed container for chemical waste. Do not pour down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound waste," and the appropriate hazard symbols.
-
Final Disposal: Arrange for the disposal of all chemical waste through a licensed and certified waste disposal contractor, following all local, state, and federal regulations.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
